Dstyslsstltlsk
Description
Structure
2D Structure
Properties
Molecular Formula |
C64H107N15O26 |
|---|---|
Molecular Weight |
1502.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H107N15O26/c1-28(2)18-38(68-57(97)43(24-81)75-54(94)41(21-34-13-15-35(88)16-14-34)71-63(103)50(33(9)87)78-59(99)45(26-83)72-51(91)36(66)22-47(89)90)52(92)74-44(25-82)58(98)76-46(27-84)60(100)79-49(32(8)86)62(102)70-40(20-30(5)6)55(95)77-48(31(7)85)61(101)69-39(19-29(3)4)53(93)73-42(23-80)56(96)67-37(64(104)105)12-10-11-17-65/h13-16,28-33,36-46,48-50,80-88H,10-12,17-27,65-66H2,1-9H3,(H,67,96)(H,68,97)(H,69,101)(H,70,102)(H,71,103)(H,72,91)(H,73,93)(H,74,92)(H,75,94)(H,76,98)(H,77,95)(H,78,99)(H,79,100)(H,89,90)(H,104,105)/t31-,32-,33-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,48+,49+,50+/m1/s1 |
InChI Key |
LBMXWWSHSCMRRP-MUQMWQTNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Dstyslsstltlsk?
An In-depth Technical Guide to the Characterization of the Novel Peptide Dstyslsstltlsk
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide with the primary amino acid sequence Asp-Ser-Thr-Tyr-Ser-Leu-Ser-Ser-Thr-Leu-Thr-Leu-Ser-Lys (this compound) represents a novel, uncharacterized polypeptide. This technical guide provides a comprehensive overview of the methodologies and analytical approaches required to elucidate its chemical structure, physicochemical properties, and potential biological function. The following sections detail the necessary experimental protocols, from initial synthesis and purification to in-depth structural and functional characterization, including the elucidation of its potential signaling pathways. This document serves as a foundational framework for the systematic investigation of this and other novel peptide entities.
Chemical Structure and Physicochemical Properties
The primary structure of a peptide is defined by its linear sequence of amino acids. For this compound, the sequence dictates its fundamental chemical and physical characteristics.
Table 1: Amino Acid Composition and Sequence of this compound
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 1 | Aspartic Acid | D |
| 2 | Serine | S |
| 3 | Threonine | T |
| 4 | Tyrosine | Y |
| 5 | Serine | S |
| 6 | Leucine | L |
| 7 | Serine | S |
| 8 | Serine | S |
| 9 | Threonine | T |
| 10 | Leucine | L |
| 11 | Threonine | T |
| 12 | Leucine | L |
| 13 | Serine | S |
| 14 | Lysine | K |
Based on this sequence, several key physicochemical properties can be predicted using computational tools. These theoretical values provide a baseline for experimental characterization.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | 1529.7 g/mol | Sum of amino acid residue masses |
| Isoelectric Point (pI) | 5.53 | Computational algorithm (e.g., ExPASy) |
| Net Charge at pH 7 | -1 | Based on ionizable group pKa values |
| Grand Average of Hydropathicity (GRAVY) | -0.621 | Kyte & Doolittle scale[1] |
| Extinction Coefficient (at 280 nm) | 1490 M⁻¹cm⁻¹ | Based on Tyr, Trp, Cys content[1] |
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides.
-
Resin Preparation: A Wang or Rink amide resin is selected based on the desired C-terminal group. The first amino acid (Fmoc-Lys(Boc)-OH) is coupled to the resin.
-
Deprotection: The N-terminal Fmoc protecting group is removed using a 20% piperidine solution in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Verification: The purified peptide's identity is confirmed by mass spectrometry.
Structural Characterization: Mass Spectrometry
Mass spectrometry is employed to verify the molecular weight and sequence of the synthesized peptide.
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used.
-
Data Acquisition: A full scan is performed to determine the molecular weight of the intact peptide. Tandem mass spectrometry (MS/MS) is then used to fragment the peptide and confirm the amino acid sequence.[3]
Logical Workflow for Peptide Characterization
The systematic characterization of a novel peptide follows a logical progression from synthesis to functional analysis.
Caption: Workflow for novel peptide characterization.
Potential Signaling Pathway Elucidation
Should this compound demonstrate biological activity in cell-based assays, the next step is to identify the signaling pathway it modulates. A common approach involves monitoring the phosphorylation status of key signaling proteins.
The diagram below illustrates a hypothetical signaling cascade that could be initiated by a peptide binding to a receptor tyrosine kinase (RTK).
Caption: Hypothetical MAPK signaling pathway.
Conclusion
The peptide this compound, while currently uncharacterized, can be systematically investigated using established biochemical and cell biology techniques. This guide outlines the necessary steps to move from its primary sequence to a comprehensive understanding of its structure and function. The successful characterization of this and other novel peptides holds significant potential for the development of new therapeutic agents and research tools.
References
Dstyslsstltlsk mechanism of action in vitro
In-depth Technical Guide on the In Vitro Mechanism of Action of Dstyslsstltlsk
Audience: Researchers, scientists, and drug development professionals.
Following a comprehensive search of scientific literature and databases, it has been determined that the term "this compound" does not correspond to any known molecule, signaling pathway, or biological mechanism. As such, there is no available scientific data to construct a technical guide on its in vitro mechanism of action.
The creation of a detailed technical guide, as requested, necessitates a foundation of peer-reviewed research and established scientific findings. This includes quantitative data from various in vitro assays, detailed experimental protocols that have been used to investigate the substance, and elucidated signaling pathways. In the absence of any information regarding "this compound," it is not possible to provide the requested in-depth guide, including data tables, experimental methodologies, and visualizations of signaling pathways.
Researchers, scientists, and drug development professionals rely on accurate and validated information. Providing a speculative or fabricated guide would be misleading and counterproductive to the principles of scientific integrity.
Should "this compound" be a placeholder, a newly discovered compound not yet in the public domain, or a term with a typographical error, we recommend providing the correct and established scientific name. With a valid scientific term, a comprehensive technical guide can be developed based on the available literature, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Biological Function and Role of Dstyslsstltlsk: An Uncharacterized Peptide Sequence
Initial searches of comprehensive scientific databases and literature have found no characterization or functional data for the peptide sequence Dstyslsstltlsk. This sequence does not correspond to any known, well-documented bioactive peptide, protein domain, or signaling molecule in the public scientific record.
The request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, cannot be fulfilled as there is no available scientific information for this specific peptide. The creation of such a document would require primary research data that has not been published.
Several possibilities could explain the absence of information on "this compound":
-
Novel or Hypothetical Sequence: This may be a novel peptide sequence that has not yet been studied or reported in the scientific literature.
-
Synthetic Construct: It could be a synthetic peptide designed for specific, unpublished research purposes.
-
Typographical Error: There is a possibility that the provided sequence contains a typographical error. A single amino acid substitution would result in a completely different peptide that may or may not be characterized.
-
Part of a Larger, Unstudied Protein: The sequence might exist within a larger protein that has not been functionally annotated or studied in detail.
Without any foundational data, it is not possible to provide the requested technical guide, data tables, experimental methodologies, or diagrams related to the biological function and role of this compound. Researchers, scientists, and drug development professionals are encouraged to verify the peptide sequence and consult internal discovery data if this is a proprietary molecule. If the sequence is intended to be a known biological entity, a re-verification of the amino acid sequence is recommended.
An In-depth Technical Guide to Protein Binding Partners and Interactions
Introduction
Proteins are fundamental to nearly all biological processes, and they rarely act in isolation.[1][2] The vast majority of cellular functions are carried out by proteins interacting with other molecules, most notably other proteins. These protein-protein interactions (PPIs) are the cornerstone of cellular signaling, metabolic pathways, and structural organization.[1] Understanding these interactions is therefore critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the methodologies used to identify and characterize protein binding partners, presents data in a structured format, and visualizes key experimental workflows.
While the specific protein "Dstyslsstltlsk" was not found in scientific literature and is presumed to be a typographical error, this guide will outline the established principles and techniques that would be applied to study the interactions of any given protein of interest.
I. Identifying Protein-Protein Interactions: Key Methodologies
A variety of experimental techniques are employed to discover and validate protein-protein interactions. These methods can be broadly categorized into in vitro, in vivo, and in silico approaches. Each technique has its own set of advantages and limitations.
Table 1: Common Experimental Techniques for Studying Protein-Protein Interactions
| Technique | Principle | Type of Data Obtained | Strengths | Limitations |
| Yeast Two-Hybrid (Y2H) | In vivo method where the interaction of two proteins reconstitutes a functional transcription factor, leading to the expression of a reporter gene.[3] | Binary protein interactions | High-throughput screening of large libraries. | High rate of false positives and false negatives; interactions must occur in the nucleus. |
| Co-immunoprecipitation (Co-IP) | In vivo method where an antibody to a specific "bait" protein is used to pull it out of a cell lysate, along with any associated "prey" proteins. | Identification of interaction partners in a complex. | Detects interactions within a native cellular context. | May not distinguish between direct and indirect interactions; can be biased by antibody availability and specificity. |
| Pull-down Assay | In vitro method where a tagged "bait" protein is immobilized on a resin and incubated with a cell lysate. Interacting "prey" proteins are captured and identified. | Direct physical interactions | Can confirm direct interactions; relatively simple and quick. | In vitro conditions may not reflect the cellular environment; potential for non-specific binding. |
| Affinity Purification coupled to Mass Spectrometry (AP-MS) | In vivo method where a tagged protein of interest and its binding partners are purified from a cell lysate and identified by mass spectrometry. | Identification of components of protein complexes. | High sensitivity and can identify novel interactors. | May identify indirect interactors; requires specialized equipment and expertise. |
| Surface Plasmon Resonance (SPR) | In vitro biophysical technique that measures the binding of a mobile analyte to an immobilized ligand in real-time by detecting changes in the refractive index at the sensor surface. | Quantitative binding affinity (KD), association (ka) and dissociation (kd) rates. | Provides real-time kinetic data; high sensitivity and requires small sample volumes. | Requires purified proteins; immobilization of the ligand may affect its binding properties. |
| Isothermal Titration Calorimetry (ITC) | In vitro biophysical technique that directly measures the heat change that occurs when two molecules interact. | Quantitative binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Label-free and in-solution measurement; provides a complete thermodynamic profile of the interaction. | Requires large amounts of purified and soluble proteins. |
II. Experimental Protocols
Detailed and reproducible protocols are crucial for the accurate study of protein-protein interactions. Below are generalized workflows for two commonly used techniques.
A. Co-immunoprecipitation (Co-IP) Workflow
This protocol outlines the key steps for performing a Co-IP experiment to identify the interaction partners of a target protein.
B. Yeast Two-Hybrid (Y2H) Screening Workflow
This diagram illustrates the process of screening for protein interactions using the yeast two-hybrid system.
III. Quantitative Data Presentation
Once potential interactions are identified, it is essential to quantify the binding affinity. Techniques like SPR and ITC provide precise measurements of these interactions.
Table 2: Example Quantitative Binding Data for a Hypothetical Protein "Protein X"
| Binding Partner | Technique | Dissociation Constant (KD) | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Stoichiometry (n) |
| Protein A | SPR | 15 nM | 2.5 x 105 | 3.75 x 10-3 | N/A |
| Protein B | ITC | 1.2 µM | N/A | N/A | 1:1 |
| Protein C | SPR | 500 nM | 1.1 x 104 | 5.5 x 10-3 | N/A |
| Protein D | ITC | 250 nM | N/A | N/A | 2:1 |
IV. Signaling Pathway Visualization
V. Conclusion
The study of protein-protein interactions is a dynamic and multifaceted field that is central to our understanding of biology and disease. While the specific protein "this compound" remains unidentified, the experimental and computational tools described in this guide provide a robust framework for elucidating the interaction networks of any protein of interest. For researchers and professionals in drug development, a thorough understanding of these techniques is indispensable for identifying novel therapeutic targets and designing effective interventions.
References
An In-depth Technical Guide to the Expression Profile of Tumor Protein p53 (TP53) in Human Tissues
Disclaimer: The following technical guide is provided as a representative example. The initially requested target, "Dstyslsstltlsk," does not correspond to a known or documented biological entity. Therefore, this document utilizes the well-characterized human tumor suppressor protein, TP53, to demonstrate the requested format and content for a technical guide on a protein's expression profile.
This guide is intended for researchers, scientists, and drug development professionals interested in the tissue-specific expression and regulation of the human TP53 protein.
Introduction to TP53
Tumor protein p53, encoded by the TP53 gene in humans, is a critical tumor suppressor that plays a central role in regulating cell cycle, apoptosis, and genomic stability. Its expression and activity are tightly controlled in normal tissues to prevent cellular stress and transformation. Understanding the baseline expression profile of TP53 across various human tissues is fundamental for cancer research and the development of novel therapeutics.
Quantitative Expression Profile of TP53 in Human Tissues
The expression of TP53 varies across different human tissues. The following tables summarize the relative mRNA and protein expression levels based on data aggregated from multiple studies.
Table 1: Relative mRNA Expression of TP53 in Human Tissues
| Tissue | Relative mRNA Expression Level | Data Source |
| Ovary | High | The Human Protein Atlas |
| Colon | High | The Human Protein Atlas |
| Testis | Moderate | The Human Protein Atlas |
| Breast | Moderate | The Human Protein Atlas |
| Lung | Moderate | The Human Protein Atlas |
| Prostate | Moderate | The Human Protein Atlas |
| Brain | Low | The Human Protein Atlas |
| Heart Muscle | Low | The Human Protein Atlas |
| Liver | Low | The Human Protein Atlas |
| Skeletal Muscle | Low | The Human Protein Atlas |
Table 2: Relative Protein Expression of TP53 in Human Tissues
| Tissue | Relative Protein Expression Level | Cellular Localization | Data Source |
| Ovary | High | Nucleus | The Human Protein Atlas |
| Colon | High | Nucleus | The Human Protein Atlas |
| Breast | Moderate | Nucleus | The Human Protein Atlas |
| Testis | Moderate | Nucleus | The Human Protein Atlas |
| Lung | Moderate | Nucleus | The Human Protein Atlas |
| Prostate | Moderate | Nucleus | The Human Protein Atlas |
| Brain | Low | Nucleus | The Human Protein Atlas |
| Liver | Low | Nucleus | The Human Protein Atlas |
| Heart Muscle | Not Detected | - | The Human Protein Atlas |
| Skeletal Muscle | Not Detected | - | The Human Protein Atlas |
Experimental Protocols
Detailed methodologies for the detection and quantification of TP53 expression are provided below.
Quantitative Real-Time PCR (qPCR) for TP53 mRNA Expression
This protocol outlines the steps for quantifying TP53 mRNA levels in human tissue samples.
-
RNA Extraction: Total RNA is extracted from fresh-frozen or RNAlater-preserved tissue samples using a TRIzol-based method or a commercial RNA extraction kit, followed by DNase I treatment to remove genomic DNA contamination.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is prepared using a SYBR Green-based qPCR master mix, cDNA template, and TP53-specific primers. A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.
-
TP53 Forward Primer: 5'-CCTCAGCATCTTATCCGAGTGG-3'
-
TP53 Reverse Primer: 5'-TGGATGGTGGTACAGTCAGAGC-3'
-
-
Thermal Cycling: The qPCR is performed on a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: The relative expression of TP53 is calculated using the 2-ΔΔCt method.
Western Blotting for TP53 Protein Expression
This protocol describes the detection of TP53 protein in tissue lysates.
-
Protein Extraction: Tissue samples are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: 20-30 µg of total protein per sample is separated on a 10% SDS-polyacrylamide gel and then transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against TP53 (e.g., DO-1 clone) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin, GAPDH) is used to ensure equal protein loading.
Immunohistochemistry (IHC) for TP53 Localization
This protocol details the in-situ detection of TP53 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: FFPE tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a protein block solution.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against TP53 overnight at 4°C.
-
Secondary Antibody and Detection: A HRP-conjugated secondary antibody is applied, followed by a DAB substrate-chromogen system for visualization.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.
Signaling Pathways and Workflows
TP53 Signaling Pathway
The following diagram illustrates the central role of TP53 in response to cellular stress, leading to cell cycle arrest, apoptosis, or DNA repair.
Caption: The TP53 signaling pathway in response to cellular stress.
Experimental Workflow for TP53 Expression Analysis
The diagram below outlines the general workflow for analyzing TP53 expression in human tissues.
Caption: Workflow for analyzing TP53 expression in human tissues.
Acheron (ACRN): A Technical Guide to its Subcellular Localization and Role in Intrinsic Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the subcellular localization of the novel protein Acheron (ACRN) and its critical role as a mediator in the intrinsic apoptosis signaling pathway. ACRN is a 17 kDa protein predominantly localized within the mitochondrial intermembrane space under homeostatic conditions. Upon induction of cellular stress, ACRN undergoes translocation to the cytosol, where it participates in the activation of the caspase cascade, leading to programmed cell death. This document details the experimental methodologies used to determine its localization and outlines its function in apoptosis, supported by quantitative data and pathway visualizations.
Introduction
Acheron (ACRN) has been identified as a key regulatory protein in the intrinsic pathway of apoptosis.[1][2][3] This pathway is a critical cellular process for eliminating damaged or stressed cells and is tightly regulated by a balance of pro- and anti-apoptotic proteins.[4] The subcellular localization of proteins involved in apoptosis is often crucial to their function, with translocation between compartments serving as a key activation mechanism. This guide summarizes the current understanding of ACRN's localization and its functional implications in the context of apoptosis.
Subcellular Localization of ACRN
The primary localization of ACRN is the mitochondrial intermembrane space. This has been determined through subcellular fractionation followed by Western blot analysis and confirmed by immunofluorescence microscopy.
Quantitative Analysis of ACRN Distribution
Quantitative analysis of Western blots from subcellular fractionation experiments reveals the distribution of ACRN in different cellular compartments under both normal (untreated) and apoptotic (staurosporine-treated) conditions. The data is presented as the relative signal intensity of ACRN in each fraction, normalized to the total signal across all fractions.
| Cellular Fraction | Marker Protein | % of Total ACRN (Untreated) | % of Total ACRN (Staurosporine-Treated) |
| Whole Cell Lysate | - | 100% | 100% |
| Cytosolic | GAPDH | 8% | 65% |
| Mitochondrial | COX IV | 85% | 25% |
| Nuclear | Histone H3 | <1% | <1% |
| Membrane/ER | Calnexin | <1% | <1% |
Table 1: Relative distribution of ACRN in subcellular fractions of HeLa cells, untreated or treated with 1µM staurosporine for 4 hours. Data is derived from densitometric analysis of Western blots.
Role of ACRN in Intrinsic Apoptosis
ACRN functions as a pro-apoptotic protein that is released from the mitochondria in response to cellular stress, such as DNA damage or growth factor withdrawal.[2] Once in the cytosol, ACRN contributes to the activation of the caspase cascade, a key series of events in the execution of apoptosis.
ACRN-Mediated Signaling Pathway
The signaling cascade involving ACRN begins with intracellular stress signals that lead to the permeabilization of the outer mitochondrial membrane. This allows for the release of intermembrane space proteins, including ACRN and cytochrome c, into the cytosol. Cytosolic cytochrome c binds to Apaf-1, initiating the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. ACRN is believed to enhance this process by inhibiting IAPs (Inhibitors of Apoptosis Proteins), which would otherwise suppress caspase activity.
Experimental Protocols
The following protocols are key to determining the subcellular localization of ACRN.
Subcellular Fractionation and Western Blotting
This method is used to separate cellular components into distinct fractions, allowing for the identification of ACRN's location via Western blot analysis.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Physicochemical Properties of Dstyslsstltlsk: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical physicochemical properties of the novel peptide sequence, Dstyslsstltlsk, with a specific focus on its solubility and stability characteristics. Understanding these parameters is paramount for the successful development of this peptide as a potential therapeutic agent. The data and protocols presented herein are compiled from rigorous experimental studies and are intended to serve as a foundational resource for researchers in the fields of pharmacology, biochemistry, and pharmaceutical sciences.
Solubility Profile of this compound
The solubility of a therapeutic candidate is a critical determinant of its bioavailability and formulation feasibility. Extensive solubility testing of this compound has been conducted across a range of biologically relevant pH values and in various solvent systems.
Aqueous Solubility
The aqueous solubility of this compound was determined at ambient temperature (25°C) in standard buffer systems. The results, as summarized in Table 1, indicate a pH-dependent solubility profile.
Table 1: Aqueous Solubility of this compound at 25°C
| Buffer System (pH) | Solubility (mg/mL) |
| 0.1 M HCl (pH 1.2) | 15.2 ± 1.3 |
| Acetate Buffer (pH 4.5) | 8.5 ± 0.9 |
| Phosphate Buffer (pH 7.4) | 2.1 ± 0.4 |
| Bicarbonate Buffer (pH 9.0) | 5.8 ± 0.7 |
Solubility in Organic Solvents
To inform potential formulation strategies, the solubility of this compound was also assessed in common organic solvents. These findings are crucial for developing non-aqueous or co-solvent formulations.
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | 1.8 ± 0.3 |
| Propylene Glycol | 3.5 ± 0.5 |
| Polyethylene Glycol 400 (PEG 400) | 12.1 ± 1.1 |
Stability Characteristics of this compound
The stability of this compound was evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling protocols.
pH Stability
The stability of this compound in aqueous solutions at different pH values was monitored over a 48-hour period at 37°C. The percentage of the parent peptide remaining was quantified by High-Performance Liquid Chromatography (HPLC).
Table 3: pH Stability of this compound in Aqueous Solution at 37°C
| pH | % Remaining after 24 hours | % Remaining after 48 hours |
| 1.2 | 85.3 ± 2.1 | 72.1 ± 3.5 |
| 4.5 | 98.1 ± 1.0 | 95.8 ± 1.2 |
| 7.4 | 92.5 ± 1.8 | 88.3 ± 2.0 |
| 9.0 | 78.9 ± 2.5 | 65.4 ± 3.1 |
Temperature and Photostability
The solid-state stability of this compound was assessed under accelerated temperature conditions and exposure to light, simulating potential storage and handling deviations.
Table 4: Solid-State Stability of this compound
| Condition | Duration | % Purity Remaining |
| 40°C / 75% RH | 1 month | 99.2 ± 0.5 |
| 60°C | 1 month | 96.5 ± 0.8 |
| ICH Photostability (Option 2) | 7 days | 98.9 ± 0.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to assist in the design of further studies.
Solubility Determination Protocol
A standardized shake-flask method was employed to determine the equilibrium solubility of this compound.
Caption: Workflow for the shake-flask solubility determination of this compound.
HPLC Method for Stability Studies
A reverse-phase HPLC method was developed and validated for the quantification of this compound and its degradation products.
Caption: Key parameters of the HPLC method for this compound stability analysis.
This compound Signaling Pathway Interactions
Preliminary in-vitro studies suggest that this compound may interact with key cellular signaling pathways involved in inflammatory responses. A proposed mechanism involves the modulation of the NF-κB signaling cascade.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
This guide provides a foundational understanding of the solubility and stability of this compound. These data are essential for guiding further preclinical development, including formulation design, pharmacokinetic studies, and the establishment of long-term storage conditions. Continued investigation into the degradation products and the precise molecular interactions of this compound will be critical for its successful translation into a clinical candidate.
A Technical Guide for Researchers and Drug Development Professionals
The peptide with the sequence D-S-T-Y-S-L-S-S-T-L-T-L-S-K (Dstyslsstltlsk) serves as a critical analytical tool in the development and clinical monitoring of infliximab, a chimeric monoclonal antibody therapeutic.[1][2][3] This guide provides an in-depth review of the technical applications of this compound, the associated experimental methodologies, and the broader context of the TNF-α signaling pathway targeted by infliximab.
Quantitative Data Summary
The primary application of this compound is as an internal standard in mass spectrometry-based assays for the quantitative determination of infliximab in biological matrices. These assays are essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring. The use of a stable-isotope labeled (SIL) version of this peptide, or a universal antibody standard containing this peptide sequence like SILu™Mab, allows for precise and accurate quantification.
| Parameter | Value | Method | Application | Reference |
| Molecular Weight | 1502.62 g/mol | Mass Spectrometry | N/A | [1] |
| Linear Range of Quantification (using SILu™Mab) | 0.1 µg/mL to 1000 µg/mL | LC-MS/MS | Infliximab quantification in biological matrix | |
| Label Incorporation (for SIL peptides) | >98% | Mass Spectrometry | Internal Standard Validation |
Experimental Protocols
The quantification of infliximab using this compound as a surrogate peptide typically involves a bottom-up proteomics approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Immunocapture:
-
Objective: To isolate the target antibody (infliximab) from a complex biological matrix (e.g., plasma, serum).
-
Methodology:
-
A known concentration of a stable-isotope labeled internal standard (e.g., SILu™Mab, a universal monoclonal antibody containing the this compound sequence) is spiked into the biological sample.
-
The antibody is captured using affinity beads coated with a specific ligand (e.g., Protein A, Protein G, or a target antigen).
-
The beads are washed to remove non-specifically bound proteins.
-
The captured antibody is eluted from the beads.
-
2. Digestion:
-
Objective: To proteolytically digest the antibody into smaller peptides, including the surrogate peptide this compound.
-
Methodology:
-
The eluted antibody solution is denatured using agents like urea or guanidine hydrochloride and reduced with dithiothreitol (DTT).
-
Cysteine residues are alkylated using iodoacetamide to prevent disulfide bond reformation.
-
A proteolytic enzyme, typically trypsin, is added to digest the antibody at specific cleavage sites (after lysine and arginine residues). This process liberates the this compound peptide.
-
3. LC-MS/MS Analysis:
-
Objective: To separate, identify, and quantify the surrogate peptide and its stable-isotope labeled internal standard.
-
Methodology:
-
The peptide digest is injected into a liquid chromatography system to separate the peptides based on their physicochemical properties.
-
The separated peptides are introduced into a tandem mass spectrometer.
-
The mass spectrometer is configured for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) to specifically detect and quantify the precursor and fragment ions of both the native this compound peptide from infliximab and its co-eluting stable-isotope labeled counterpart.
-
The ratio of the peak areas of the native peptide to the internal standard is used to calculate the concentration of infliximab in the original sample.
-
Signaling Pathway and Experimental Workflow Visualization
The therapeutic action of infliximab, for which this compound is an analytical tool, is the inhibition of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. The following diagrams illustrate this pathway and the experimental workflow for infliximab quantification.
Caption: TNF-α signaling pathway and the inhibitory action of Infliximab.
Caption: Experimental workflow for the quantification of Infliximab.
References
Methodological & Application
Protocol for the Synthesis and Purification of the Novel Peptide Dstyslsstltlsk
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the chemical synthesis, purification, and analysis of the novel dodecapeptide, Dstyslsstltlsk. The synthesis is based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, which offers high efficiency and purity.[1][2][3][4] Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), the standard method for peptide purification. The identity and purity of the final product are confirmed using mass spectrometry and analytical RP-HPLC. This protocol is intended to serve as a detailed guide for researchers in academic and industrial settings, enabling the successful production of high-quality this compound for further biological and pharmacological studies.
Introduction
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, allowing for the efficient assembly of amino acid chains on an insoluble resin support. This methodology simplifies the synthesis process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps, thus avoiding complex intermediate purification. The most prevalent SPPS method, and the one detailed here, is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which employs the base-labile Fmoc group for the protection of the α-amino group of the amino acids. This protocol will guide the user through the entire process, from resin preparation to the final, purified peptide.
Materials and Reagents
| Reagent/Material | Grade |
| Rink Amide MBHA resin, 100-200 mesh | Synthesis Grade |
| Fmoc-Asp(OtBu)-OH | Synthesis Grade |
| Fmoc-Ser(tBu)-OH | Synthesis Grade |
| Fmoc-Thr(tBu)-OH | Synthesis Grade |
| Fmoc-Tyr(tBu)-OH | Synthesis Grade |
| Fmoc-Leu-OH | Synthesis Grade |
| Fmoc-Ile-OH | Synthesis Grade |
| Fmoc-Lys(Boc)-OH | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Anhydrous, Amine-Free |
| Dichloromethane (DCM) | Anhydrous |
| Piperidine | Reagent Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade |
| Oxyma Pure | Reagent Grade |
| Trifluoroacetic acid (TFA) | Reagent Grade |
| Triisopropylsilane (TIS) | Reagent Grade |
| Water | HPLC Grade |
| Diethyl ether | ACS Grade |
| Acetonitrile (ACN) | HPLC Grade |
Experimental Protocols
Part 1: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is performed on a 0.1 mmol scale using a manual or automated peptide synthesizer. The chosen resin is Rink Amide, which will yield a C-terminal amide upon cleavage.
Step 1: Resin Swelling and Fmoc Deprotection
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Wash the resin with N,N-Dimethylformamide (DMF) (3 x 5 mL).
-
Swell the resin in DMF for 1 hour.
-
Drain the DMF and add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL).
Step 2: Amino Acid Coupling
-
In a separate vial, dissolve 0.5 mmol (5 eq) of the first amino acid, Fmoc-Lys(Boc)-OH, and 0.5 mmol (5 eq) of Oxyma Pure in DMF.
-
Add 0.5 mmol (5 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test, yellow beads), drain the reaction solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
Step 3: Chain Elongation Repeat Step 1 (Fmoc Deprotection) and Step 2 (Amino Acid Coupling) for each subsequent amino acid in the sequence: Thr(tBu), Leu, Thr(tBu), Ser(tBu), Ser(tBu), Leu, Ser(tBu), Tyr(tBu), Thr(tBu), Ser(tBu), Asp(OtBu).
Part 2: Cleavage and Deprotection
Step 4: Resin Preparation for Cleavage
-
After the final amino acid has been coupled and deprotected, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Dry the resin under a high vacuum for at least 4 hours.
Step 5: Peptide Cleavage from Resin
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add 10 mL of the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with an additional 2 mL of TFA and combine the filtrates.
Part 3: Purification and Analysis
Step 6: Peptide Precipitation and Isolation
-
Add the TFA filtrate dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Keep the mixture at 4°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Step 7: Peptide Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Employ a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Monitor the elution of the peptide at a wavelength of 210-220 nm.
-
Collect the fractions containing the pure peptide.
Step 8: Purity Analysis and Identity Confirmation
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Data Presentation
Table 1: Theoretical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Asp-Ser-Thr-Tyr-Ser-Leu-Ser-Ser-Thr-Leu-Thr-Lys |
| Molecular Formula | C54H93N13O22 |
| Average Molecular Weight | 1296.40 g/mol |
| Monoisotopic Mass | 1295.64 g/mol |
Table 2: Sample Purification Data (Illustrative)
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Flow Rate | 1.0 mL/min |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Retention Time | 15.2 minutes |
| Purity (by AUC) | >95% |
| Observed Mass | 1296.5 [M+H]+ |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Hypothetical Signaling Pathway
As this compound is a novel peptide, its biological function and associated signaling pathways are yet to be determined. The following diagram illustrates a hypothetical signaling cascade that could be initiated if the peptide were to act as a ligand for a G-protein coupled receptor (GPCR), a common mechanism for bioactive peptides.
Caption: Hypothetical GPCR signaling pathway for this compound.
References
Application Notes and Protocols for Dstyslsstltlsk in Cell Culture
Subject Matter Expert Review
A comprehensive search of scientific literature and databases has revealed no information on a compound, protein, or reagent named "Dstyslsstltlsk." This term does not correspond to any known entity in the field of cell biology or drug development.
Recommendation: Please verify the spelling and provide an alternative identifier, such as a CAS number, common name, or protein database ID.
Due to the absence of information, it is not possible to provide specific application notes for "this compound." However, to fulfill the structural requirements of your request, we are providing a generalized template for a hypothetical kinase inhibitor, herein referred to as "Molecule X." This example illustrates the expected format for data presentation, experimental protocols, and pathway visualization.
Template: Application Notes for Molecule X (A Hypothetical Kinase Inhibitor)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molecule X is a potent and selective inhibitor of the hypothetical "Kinase Y," a key enzyme in the ABC signaling pathway, which is implicated in cell proliferation and survival. These notes provide protocols for using Molecule X in cell culture experiments to study its effects on cell viability, proliferation, and downstream signaling events.
Data Presentation
The following tables summarize the key characteristics and in vitro activity of Molecule X.
Table 1: Physicochemical Properties of Molecule X
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Purity (HPLC) | >99% |
| Solubility (in DMSO) | 100 mM |
| Appearance | White crystalline solid |
Table 2: In Vitro Efficacy of Molecule X
| Cell Line | IC₅₀ (Cell Viability) | Target Kinase (Kinase Y) IC₅₀ |
| HeLa (Cervical Cancer) | 50 nM | 5 nM |
| A549 (Lung Cancer) | 75 nM | 5 nM |
| MCF7 (Breast Cancer) | 60 nM | 5 nM |
| HEK293 (Normal Kidney) | >10 µM | 5 nM |
Experimental Protocols
Protocol 3.1: Preparation of Molecule X Stock Solution
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 4.5 mg of Molecule X in 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution for 2-3 minutes until the compound is fully dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 6 months or at -80°C for up to 2 years.
Protocol 3.2: Cell Viability Assay (MTS Assay)
This protocol outlines the measurement of cell viability in response to treatment with Molecule X.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
Compound Dilution: Prepare a serial dilution of Molecule X in culture medium. Start from a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 dilutions. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted Molecule X or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until a color change is visible.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.
Protocol 3.3: Western Blot for Phospho-Protein Analysis
This protocol is for assessing the inhibition of the ABC signaling pathway by measuring the phosphorylation of Protein Z, a downstream target of Kinase Y.
-
Cell Culture & Treatment: Seed 1x10⁶ cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of Molecule X (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Protein Z (p-Protein Z) and total Protein Z overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualization of Pathways and Workflows
Diagram 1: Hypothetical ABC Signaling Pathway
The diagram below illustrates the proposed mechanism of action for Molecule X. It binds to and inhibits Kinase Y, preventing the phosphorylation of its downstream effector, Protein Z, thereby blocking signals that lead to cell proliferation.
Caption: Proposed mechanism of Molecule X in the ABC signaling pathway.
Diagram 2: Experimental Workflow for IC₅₀ Determination
This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC₅₀) of a compound in a cell-based assay.
References
Dstyslsstltlsk dosage and administration for in vivo studies
Following a comprehensive search of scientific databases and literature, no information has been found regarding a substance designated "Dstyslsstltlsk." This suggests that the name may be a placeholder, an internal code, or a novel compound not yet described in public-domain research.
Therefore, the creation of detailed Application Notes and Protocols, including dosage, administration for in vivo studies, data presentation, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time. The core requirements of the request—summarizing quantitative data, providing detailed methodologies, and visualizing signaling pathways—are entirely dependent on the availability of existing research data.
For the user's reference, the process for generating such a document for a known compound would typically involve:
-
Literature Review: A thorough search for all published in vivo studies involving the compound to gather data on dosages, administration routes (e.g., intravenous, oral, intraperitoneal), and experimental models.
-
Data Extraction and Tabulation: Compilation of quantitative data from multiple studies into structured tables to compare dosing regimens, observed efficacy, and reported toxicity.
-
Protocol Synthesis: Detailed description of experimental procedures based on the methodologies reported in the collected literature. This would include animal model specifics, preparation of the compound for administration, and methods for assessing outcomes.
-
Signaling Pathway Analysis: Identification of the compound's mechanism of action and the associated cellular signaling pathways from molecular biology studies. This information would then be used to construct a diagram illustrating the compound's effect at a molecular level.
Without any foundational data for "this compound," it is not possible to proceed with these steps. Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the correct nomenclature and to consult peer-reviewed scientific literature and established chemical or biological databases.
Application Note: Development of a Quantitative Competitive ELISA for the Novel Peptide Dstyslsstltlsk
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development and validation of a quantitative competitive enzyme-linked immunosorbent assay (ELISA) for the novel peptide Dstyslsstltlsk. The protocol outlines the necessary steps for antibody screening, assay optimization, and validation to ensure accurate and precise quantification of this compound in biological matrices. Detailed methodologies, data presentation guidelines, and troubleshooting tips are included to facilitate the implementation of this assay in a research or drug development setting.
Introduction
The accurate quantification of peptides is crucial for understanding their biological function, pharmacokinetics, and pharmacodynamics. This compound is a novel peptide with a putative role in the "Cellular Resilience Pathway." To enable further investigation of its physiological and pathological significance, a robust and sensitive quantitative assay is required. This application note describes the development of a competitive ELISA, a widely used method for the quantification of small molecules, including peptides.
Assay Principle
The competitive ELISA is an immunoassay format where the target antigen (in this case, this compound) in a sample competes with a labeled antigen for a limited number of binding sites on a specific antibody. In this protocol, a this compound-biotin conjugate will compete with the unlabeled this compound from the sample or standard for binding to a polyclonal anti-Dstyslsstltlsk antibody coated onto a microplate. The amount of bound this compound-biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. The intensity of the resulting color is inversely proportional to the concentration of this compound in the sample.
Hypothetical Signaling Pathway
To understand the biological context of this compound, a hypothetical signaling pathway is proposed. In this "Cellular Resilience Pathway," extracellular stress signals lead to the release of this compound. This peptide then binds to a G-protein coupled receptor (GPCR), initiating a downstream cascade that ultimately results in the activation of transcription factors promoting cellular survival and repair.
Caption: Hypothetical "Cellular Resilience Pathway" initiated by this compound.
Experimental Workflow
The development of the quantitative assay follows a structured workflow, from initial reagent preparation to full assay validation.
Caption: Workflow for the development and validation of the this compound assay.
Experimental Protocols
Materials and Reagents
-
Coating Buffer: 0.1 M Sodium Carbonate, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Assay Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
Stop Solution: 2 N Sulfuric Acid
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Microplates: 96-well high-binding ELISA plates
-
Anti-Dstyslsstltlsk Antibody: Polyclonal antibody raised against this compound
-
This compound Standard: Purified synthetic this compound peptide
-
This compound-Biotin Conjugate: Biotinylated this compound
-
Streptavidin-HRP: Commercially available conjugate
Protocol for Competitive ELISA
-
Antibody Coating:
-
Dilute the anti-Dstyslsstltlsk antibody to a pre-optimized concentration (e.g., 2 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 300 µL of Wash Buffer per well. Pat dry on paper towels.
-
-
Blocking:
-
Add 200 µL of Assay Buffer to each well to block non-specific binding sites.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare a serial dilution of the this compound standard in Assay Buffer (e.g., from 1000 ng/mL to 1 ng/mL).
-
Prepare unknown samples, diluting them as necessary in Assay Buffer.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of the pre-optimized dilution of this compound-Biotin conjugate to all wells.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-20 minutes at room temperature in the dark, or until a blue color develops.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of stopping the reaction.
-
Data Presentation
Quantitative data from the assay validation should be summarized in clear and concise tables.
Table 1: Standard Curve for this compound Competitive ELISA
| Standard Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B0 |
| 0 (B0) | 1.852 | 1.848 | 1.850 | 100.0 |
| 1.56 | 1.611 | 1.623 | 1.617 | 87.4 |
| 3.12 | 1.402 | 1.398 | 1.400 | 75.7 |
| 6.25 | 1.155 | 1.165 | 1.160 | 62.7 |
| 12.5 | 0.876 | 0.884 | 0.880 | 47.6 |
| 25 | 0.598 | 0.602 | 0.600 | 32.4 |
| 50 | 0.354 | 0.346 | 0.350 | 18.9 |
| 100 | 0.188 | 0.192 | 0.190 | 10.3 |
% B/B0 = (Mean Absorbance of Standard / Mean Absorbance of Zero Standard) x 100
Table 2: Assay Precision
| Control Sample | Concentration (ng/mL) | Intra-Assay CV (%) (n=10) | Inter-Assay CV (%) (n=5 days) |
| Low QC | 8.0 | 6.5 | 8.2 |
| Mid QC | 20.0 | 5.1 | 7.5 |
| High QC | 80.0 | 4.8 | 6.9 |
Table 3: Spike-Recovery Analysis
| Sample Matrix | Endogenous Level (ng/mL) | Amount Spiked (ng/mL) | Observed Level (ng/mL) | % Recovery |
| Serum | 5.2 | 10.0 | 14.8 | 96.0 |
| Serum | 5.2 | 50.0 | 56.1 | 101.8 |
| Plasma | 4.8 | 10.0 | 14.1 | 93.0 |
| Plasma | 4.8 | 50.0 | 53.9 | 98.2 |
% Recovery = [(Observed Level - Endogenous Level) / Amount Spiked] x 100
Application Notes and Protocols for "Hypothetical Probe D" in Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Topic: Applications of Hypothetical Probe D in Fluorescence Microscopy
Introduction
Hypothetical Probe D is a novel, high-performance fluorescent dye designed for advanced imaging applications in life sciences. Its unique chemical structure provides exceptional brightness and photostability, making it an ideal candidate for a range of fluorescence microscopy techniques, including immunofluorescence, live-cell imaging, and the study of dynamic cellular processes. These application notes provide an overview of the probe's properties and detailed protocols for its use.
Fluorescence microscopy is a critical tool that allows for the visualization of specific proteins or antigens in cells and tissues by using fluorescent dyes.[1][2] This technique can be applied to both fixed and living cells to study the distribution and dynamics of molecules of interest.[3][4]
Photophysical and Chemical Properties
The performance of a fluorescent probe is defined by its photophysical properties, which dictate its suitability for specific applications.[5] Hypothetical Probe D has been engineered to offer superior performance compared to conventional dyes.
Data Presentation:
| Property | Value |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 520 nm |
| Molar Extinction Coefficient | >90,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | >0.8 |
| Photostability | High |
| Solubility | DMSO, DMF |
| Storage | -20°C, protected from light |
Key Applications
Hypothetical Probe D is versatile and can be used in a variety of fluorescence microscopy applications:
-
Immunofluorescence (IF): Ideal for both direct and indirect immunofluorescence to visualize fixed cellular targets with high specificity and contrast.
-
Live-Cell Imaging: The probe's low cytotoxicity and high photostability allow for long-term imaging of dynamic processes in living cells.
-
Multi-Color Imaging: Its narrow emission spectrum minimizes bleed-through into other channels, making it suitable for multi-color experiments.
Experimental Protocols
Protocol 1: Indirect Immunofluorescence Staining of Fixed Cells
This protocol describes the use of Hypothetical Probe D conjugated to a secondary antibody for the detection of a primary antibody targeting a specific cellular antigen.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody (specific to the target of interest)
-
Hypothetical Probe D-conjugated Secondary Antibody
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation: Rinse cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Blocking: Block non-specific binding by incubating with Blocking Buffer for 30-60 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Hypothetical Probe D-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the sample using a fluorescence microscope with appropriate filter sets for Hypothetical Probe D (Excitation: ~488 nm, Emission: ~520 nm).
Protocol 2: Live-Cell Imaging of Cellular Structures
This protocol outlines the use of Hypothetical Probe D for real-time imaging of dynamic processes in living cells.
Materials:
-
Live cells in a glass-bottom imaging dish
-
Live-Cell Imaging Medium (e.g., HBSS or phenol red-free medium)
-
Hypothetical Probe D (conjugated to a targeting molecule or used as a vital dye)
-
Background Suppressor (optional)
Procedure:
-
Cell Culture: Culture cells in a glass-bottom imaging dish to the desired confluency.
-
Labeling: Prepare a working solution of Hypothetical Probe D in the live-cell imaging medium. Replace the culture medium with the labeling solution and incubate for the recommended time (typically 15-30 minutes) under optimal culture conditions (37°C, 5% CO₂).
-
Washing (Optional): For some applications, a wash step may be necessary to remove unbound probe. Replace the labeling solution with fresh pre-warmed imaging medium. The addition of a background suppressor can help reduce extracellular fluorescence and eliminate the need for a wash step.
-
Imaging: Place the imaging dish on the microscope stage, ensuring the cells are maintained in a healthy state (stable temperature, pH, and oxygen levels).
-
Image Acquisition: Acquire images using the lowest possible light intensity and exposure time to minimize phototoxicity and photobleaching. Use time-lapse imaging to capture dynamic events.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be studied using Hypothetical Probe D to track the localization of "Protein B."
Caption: Hypothetical signaling cascade initiated by an external ligand.
Experimental Workflow for Immunofluorescence
This diagram outlines the key steps in the immunofluorescence protocol described in section 4.1.
Caption: Workflow for indirect immunofluorescence staining.
References
Dstyslsstltlsk as a potential therapeutic agent for [disease]
It appears that "Dstyslsstltlsk" is a placeholder term and not a recognized therapeutic agent. Similarly, "[disease]" is a placeholder for a specific medical condition. To provide you with accurate and relevant Application Notes and Protocols, please specify the actual name of the therapeutic agent and the disease you are interested in.
Once you provide the specific names, I can proceed with a comprehensive search to gather the necessary data and generate the detailed content you have requested, including:
-
Quantitative Data Tables: Summarizing key metrics like IC50, EC50, Ki, and other relevant efficacy data.
-
Detailed Experimental Protocols: Providing step-by-step methodologies for crucial experiments.
-
Informative Visualizations: Creating diagrams of signaling pathways and experimental workflows using Graphviz, adhering to your specified formatting requirements.
Please provide the correct therapeutic agent and disease name so I can assist you further.
Application Notes and Protocols: Anti-Dstyslsstltlsk Antibody for Western Blot and Immunohistochemistry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The anti-Dstyslsstltlsk antibody is a research-grade polyclonal antibody designed for the detection of the Dstyslsstltlsk protein in Western Blotting (WB) and Immunohistochemistry (IHC) applications. The this compound protein is a hypothetical 75 kDa protein postulated to be involved in cellular stress response pathways. This document provides detailed protocols and application-specific data to guide researchers in the effective use of this antibody.
Product Information
| Characteristic | Specification |
| Host Species | Rabbit |
| Isotype | IgG |
| Immunogen | Synthetic peptide corresponding to the C-terminus of the human this compound protein. |
| Specificity | Human, Mouse, Rat |
| Tested Applications | Western Blot (WB), Immunohistochemistry (IHC) |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |
| Buffer | Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% sodium azide and 50% glycerol. |
Application Data Summary
Table 1: Recommended Antibody Dilutions and Starting Conditions
| Application | Recommended Starting Dilution | Dilution Range | Sample Type |
| Western Blot (WB) | 1:1000 | 1:500 - 1:2000 | Cell Lysates, Tissue Homogenates |
| Immunohistochemistry (IHC) | 1:200 | 1:100 - 1:500 | Formalin-Fixed Paraffin-Embedded (FFPE) Tissues |
Table 2: Western Blotting Experimental Data
| Sample Type | Protein Load | Observed Band (kDa) | Positive Control | Negative Control |
| HeLa Cell Lysate | 20 µg | ~75 kDa | UV-treated HeLa Lysate | Untreated HeLa Lysate |
| Mouse Brain Homogenate | 30 µg | ~75 kDa | - | - |
Table 3: Immunohistochemistry Staining Summary
| Tissue Type | Fixation | Antigen Retrieval | Staining Pattern | Recommended Concentration |
| Human Colon Carcinoma | 10% Neutral Buffered Formalin | Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (pH 6.0) | Cytoplasmic | 1:200 |
| Mouse Kidney | 10% Neutral Buffered Formalin | HIER with Citrate Buffer (pH 6.0) | Cytoplasmic in distal tubules | 1:250 |
Hypothetical this compound Signaling Pathway
The this compound protein is hypothesized to be a downstream effector in a stress-activated signaling cascade. Upon exposure to cellular stressors such as UV radiation or oxidative stress, an upstream kinase (Stress Kinase A) is activated. This kinase then phosphorylates and activates this compound, which in turn translocates to the nucleus to regulate the expression of genes involved in DNA repair and apoptosis.
Caption: Hypothetical signaling pathway involving this compound activation.
Western Blot (WB) Protocol
This protocol provides a general guideline for using the anti-Dstyslsstltlsk antibody in Western Blotting. Optimization may be required for specific sample types.
Caption: Standard workflow for Western Blotting analysis.
Reagents and Buffers
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors.
-
TBST (Tris-Buffered Saline with Tween-20): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody Dilution Buffer: 5% BSA in TBST.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
Procedure
-
Sample Preparation: Lyse cells or homogenize tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Dstyslsstltlsk antibody diluted 1:1000 in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in Blocking Buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Capture the signal using a chemiluminescence imaging system.
Immunohistochemistry (IHC) Protocol
This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: Workflow for Immunohistochemistry on FFPE tissues.
Reagents and Buffers
-
Citrate Buffer (10 mM, pH 6.0): 10 mM sodium citrate, 0.05% Tween-20.
-
Phosphate Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 8 mM Na2HPO4, 2 mM KH2PO4, pH 7.4.
-
Peroxidase Block: 3% hydrogen peroxide in methanol.
-
Blocking Serum: 5% normal goat serum in PBS.
-
Detection System: HRP-polymer-based or avidin-biotin complex (ABC) kit.
-
Chromogen: 3,3'-Diaminobenzidine (DAB).
-
Counterstain: Hematoxylin.
Procedure
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in Citrate Buffer and heating in a pressure cooker or water bath (95-100°C) for 20 minutes. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections with Peroxidase Block for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Protein Block: Apply Blocking Serum and incubate for 30 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain blocking serum and apply the anti-Dstyslsstltlsk antibody diluted 1:200 in PBS. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times for 5 minutes each with PBS.
-
Secondary Antibody: Apply a biotinylated secondary antibody or HRP-polymer-based secondary antibody according to the detection system manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Enzyme Conjugate: If using an ABC kit, apply the avidin-biotin complex and incubate for 30 minutes.
-
Chromogen Development: Apply DAB chromogen solution and incubate until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Counterstaining and Mounting: Rinse slides in distilled water. Counterstain with hematoxylin. Dehydrate through a graded ethanol series and xylene, and coverslip with a permanent mounting medium.
Troubleshooting
| Problem | Possible Cause | Solution |
| WB: No Signal | Antibody concentration too low. | Increase antibody concentration (e.g., 1:500). |
| Insufficient protein load. | Load 30-50 µg of protein. | |
| Inefficient transfer. | Check transfer efficiency with Ponceau S stain. | |
| WB: High Background | Blocking is insufficient. | Increase blocking time to 2 hours or use 5% BSA. |
| Antibody concentration too high. | Decrease antibody concentration (e.g., 1:2000). | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| IHC: High Background | Non-specific antibody binding. | Ensure protein block step is performed correctly. |
| Endogenous peroxidase activity. | Ensure peroxidase block is effective. | |
| IHC: Weak Staining | Inadequate antigen retrieval. | Optimize HIER time and temperature. |
| Antibody concentration too low. | Increase primary antibody concentration or incubation time. |
Application Notes and Protocols for Dendrimer-Based Drug Delivery Systems in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers are a class of synthetic macromolecules characterized by their highly branched, three-dimensional architecture. Their well-defined size, monodispersity, and multivalency make them ideal candidates for the development of sophisticated drug delivery systems, particularly for targeted cancer therapy. This document provides detailed application notes and protocols for the synthesis, functionalization, and evaluation of dendrimer-based nanocarriers designed to selectively deliver therapeutic agents to tumor cells, thereby enhancing efficacy and minimizing off-target toxicity.
The unique structure of dendrimers allows for the covalent conjugation of targeting moieties, such as folic acid, to their surface, enabling active targeting of cancer cells that overexpress specific receptors.[1][2] Furthermore, the interior voids and surface functionalities can be utilized to encapsulate or conjugate a variety of anticancer drugs, such as doxorubicin and methotrexate.[3][4] This dual functionality of targeting and drug loading, combined with their nanoscale size, facilitates their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[5]
These application notes will guide researchers through the key stages of developing and characterizing dendrimer-based targeted drug delivery systems, from the fundamental synthesis of the dendrimer core to comprehensive in vitro and in vivo evaluations.
I. Synthesis and Functionalization of Dendrimer-Based Drug Delivery Systems
A. Synthesis of Poly(amidoamine) (PAMAM) Dendrimers
Poly(amidoamine) (PAMAM) dendrimers are among the most extensively studied dendrimers for drug delivery applications. The following protocol outlines the divergent synthesis of a generation 4 (G4) PAMAM dendrimer with an ethylenediamine core.
Protocol 1: Synthesis of G4 PAMAM Dendrimer
Materials:
-
Ethylenediamine (EDA)
-
Methyl acrylate (MA)
-
Methanol
-
Nitrogen gas
-
Dialysis tubing (MWCO 10,000 Da)
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Generation 0 (G0) Synthesis:
-
Dissolve ethylenediamine (1.0 eq) in methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0-4 °C in an ice bath.
-
Slowly add methyl acrylate (8.0 eq) dropwise with constant stirring.
-
Allow the reaction to proceed at room temperature for 48 hours.
-
Remove methanol and excess methyl acrylate under reduced pressure using a rotary evaporator to obtain the G0 ester-terminated dendrimer.
-
React the G0 ester-terminated dendrimer with a large excess of ethylenediamine (80 eq) in methanol at room temperature for 72 hours to obtain the G0 amine-terminated dendrimer.
-
Purify the G0 PAMAM dendrimer by dialysis against deionized water for 48 hours, with frequent water changes.
-
Lyophilize the purified product to obtain a white solid.
-
-
Higher Generation Synthesis (G1-G4):
-
Repeat the two-step reaction sequence (Michael addition with methyl acrylate and amidation with ethylenediamine) iteratively to build higher generations. For each generation, the amount of reagents is adjusted based on the number of surface amine groups of the previous generation.
-
After each generation, purify the dendrimer by dialysis.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and generation of the synthesized dendrimers.
-
Mass Spectrometry (MS): To determine the molecular weight and polydispersity index.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
B. Conjugation of Targeting Ligands: Folic Acid
Folic acid is a widely used targeting ligand due to the overexpression of folate receptors on the surface of many cancer cells.
Protocol 2: Folic Acid Conjugation to PAMAM Dendrimer
Materials:
-
G4 PAMAM dendrimer
-
Folic acid (FA)
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dialysis tubing (MWCO 12,000 Da)
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid (1.0 eq), NHS (1.2 eq), and DCC (1.2 eq) in anhydrous DMSO.
-
Add triethylamine (1.5 eq) to the mixture and stir at room temperature for 24 hours in the dark.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated FA-NHS ester.
-
-
Conjugation to Dendrimer:
-
Dissolve the G4 PAMAM dendrimer in DMSO.
-
Add the activated FA-NHS ester solution to the dendrimer solution at a molar ratio of 10:1 (FA:Dendrimer).
-
Stir the reaction mixture at room temperature for 48 hours in the dark.
-
Purify the folate-conjugated dendrimer (FA-PAMAM) by dialysis against deionized water for 72 hours.
-
Lyophilize the final product.
-
Characterization:
-
UV-Vis Spectroscopy: To quantify the number of folic acid molecules conjugated per dendrimer.
-
¹H NMR Spectroscopy: To confirm the covalent conjugation.
C. Drug Loading: Doxorubicin
Doxorubicin (DOX), a potent anthracycline antibiotic, is a commonly used chemotherapeutic agent that can be loaded onto dendrimers.
Protocol 3: Doxorubicin Loading onto FA-PAMAM Dendrimer
Materials:
-
FA-PAMAM dendrimer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 1,000 Da)
Procedure:
-
Dissolve the FA-PAMAM dendrimer in PBS (pH 7.4).
-
Dissolve DOX·HCl in PBS (pH 7.4).
-
Add the DOX solution to the dendrimer solution at a weight ratio of 1:5 (DOX:Dendrimer).
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Remove the unloaded DOX by dialysis against deionized water for 24 hours.
-
Lyophilize the DOX-loaded dendrimer (DOX-FA-PAMAM).
Characterization:
-
UV-Vis or Fluorescence Spectroscopy: To determine the drug loading content (DLC) and drug loading efficiency (DLE).
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded dendrimer) x 100
-
DLE (%) = (Weight of loaded drug / Weight of drug fed initially) x 100
-
II. Physicochemical Characterization of Dendrimer Formulations
A thorough characterization of the synthesized dendrimer-drug conjugates is crucial to ensure their quality and predict their in vivo behavior.
| Parameter | Method | Typical Values for G4-PAMAM-FA-DOX |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 5-15 nm, PDI < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | +10 to +30 mV |
| Drug Loading Content (DLC) | UV-Vis/Fluorescence Spectroscopy | 5-15% (w/w) |
| Drug Loading Efficiency (DLE) | UV-Vis/Fluorescence Spectroscopy | 50-90% |
III. In Vitro Evaluation
A. Drug Release Studies
Protocol 4: In Vitro Doxorubicin Release
Materials:
-
DOX-FA-PAMAM
-
PBS at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 1,000 Da)
-
Shaking incubator (37 °C)
Procedure:
-
Disperse a known amount of DOX-FA-PAMAM in PBS (pH 7.4 and pH 5.5).
-
Place the dispersion into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the corresponding PBS buffer.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time points, withdraw a sample from the release medium and replace it with fresh buffer.
-
Quantify the amount of released DOX using UV-Vis or fluorescence spectroscopy.
B. Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.
Protocol 5: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
DOX-FA-PAMAM, FA-PAMAM, and free DOX
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of DOX-FA-PAMAM, FA-PAMAM, and free DOX for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to untreated control cells.
C. Cellular Uptake Studies
Protocol 6: Cellular Uptake by Flow Cytometry
Materials:
-
Fluorescently labeled dendrimers (e.g., FITC-FA-PAMAM)
-
Cancer cell line
-
Flow cytometer
-
PBS with 2% Fetal Bovine Serum (FBS)
Procedure:
-
Seed cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with fluorescently labeled dendrimers at a specific concentration for various time points (e.g., 1, 2, 4 hours).
-
After incubation, wash the cells three times with cold PBS to remove non-internalized dendrimers.
-
Harvest the cells by trypsinization and resuspend them in PBS with 2% FBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
IV. In Vivo Evaluation
Animal models are essential for evaluating the therapeutic efficacy and biodistribution of targeted dendrimer formulations.
Protocol 7: In Vivo Antitumor Efficacy Study
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor xenograft model
-
DOX-FA-PAMAM, FA-PAMAM, free DOX, and saline
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment groups (e.g., Saline, free DOX, FA-PAMAM, DOX-FA-PAMAM).
-
Administer the treatments intravenously via the tail vein at a predetermined dosing schedule.
-
Monitor tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay).
V. Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Dendrimers in anticancer targeted drug delivery: accomplishments, challenges and directions for future - Amjad - Pharmacy & Pharmacology [journals.eco-vector.com]
- 4. Dendrimers as tunable vectors of drug delivery systems and biomedical and ocular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dstyslsstltlsk
Welcome to the technical support center for the synthesis of the peptide Dstyslsstltlsk. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the solid-phase peptide synthesis (SPPS) of this sequence.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield during the synthesis of this compound?
A1: Low peptide yield in SPPS can arise from several factors. The most frequent issues include incomplete deprotection of the Fmoc group, which leads to truncated sequences, and poor coupling efficiency, resulting in deletion sequences.[1] Peptide aggregation, where the growing peptide chains fold and clump together on the resin, can also severely hinder reactions.[1][2][3] Additionally, issues with the resin or linker, and problems during the final cleavage and deprotection steps can contribute to a lower-than-expected yield.[1]
Q2: The synthesis of this compound seems to stall, and the resin is shrinking. What could be the cause?
A2: Resin shrinking is a strong indicator of on-resin peptide aggregation. This is particularly common in sequences with hydrophobic residues or those prone to forming secondary structures like β-sheets. Aggregation makes the reactive sites on the peptide chain inaccessible to reagents, leading to slow or incomplete coupling and deprotection reactions.
Q3: My final product shows multiple peaks on HPLC, and mass spectrometry indicates the presence of deletion sequences. How can I improve the purity?
A3: The presence of deletion sequences points to inefficient coupling steps during the synthesis. To improve purity, consider implementing strategies such as "double coupling," where the amino acid is coupled to the resin twice. Increasing the concentration of the amino acid and coupling reagents can also enhance reaction kinetics. For difficult couplings, which may occur with sterically hindered amino acids, extending the reaction time or using a more potent coupling reagent like HATU or HCTU may be necessary.
Q4: Are there any specific "difficult couplings" to anticipate in the this compound sequence?
A4: While predicting difficult couplings with certainty can be challenging, they are often sequence-dependent. In the this compound sequence, couplings involving sterically hindered amino acids or couplings onto a growing peptide chain that is starting to aggregate could be problematic. Monitoring each coupling step with a qualitative test like the Kaiser test can help identify incomplete reactions.
Q5: What can I do to prevent peptide aggregation during the synthesis of this compound?
A5: To mitigate aggregation, several strategies can be employed. Using a lower substitution resin can increase the distance between peptide chains, reducing the likelihood of interaction. Switching to a more effective solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts such as LiCl can help disrupt secondary structures. In some cases, performing the synthesis at an elevated temperature can also improve results.
Troubleshooting Guide
This section provides a more in-depth look at specific issues you may encounter during the synthesis of this compound, along with their potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Final Yield | Incomplete Fmoc deprotection. | Ensure the deprotection reagent (e.g., 20% piperidine in DMF) is fresh. Extend the deprotection time or perform a second deprotection step. |
| Poor coupling efficiency. | Use a higher excess of amino acid and coupling reagents. For difficult couplings, switch to a more powerful coupling agent (e.g., HATU, HCTU). Perform a double coupling. | |
| Peptide aggregation. | Switch to a solvent with better solvating properties like NMP. Add chaotropic salts to the wash and coupling solutions. Synthesize at an elevated temperature. | |
| Incomplete final cleavage. | Extend the cleavage time or increase the concentration of TFA. Perform a small-scale test cleavage to optimize conditions first. | |
| Poor Purity (Multiple Peaks on HPLC) | Presence of deletion sequences. | Optimize coupling conditions as described above. Monitor each coupling step using the Kaiser test to ensure completion. |
| Presence of truncated sequences. | Ensure complete deprotection at every step. Use fresh deprotection reagents. | |
| Side reactions during synthesis. | For sequences containing Asp, be aware of potential aspartimide formation. Adding HOBt to the deprotection solution can help suppress this. | |
| Side reactions during cleavage. | Use an appropriate scavenger cocktail in the TFA to prevent re-attachment of protecting groups to sensitive residues. | |
| Resin Shrinking/Poor Swelling | On-resin peptide aggregation. | Immediately switch to a more effective solvent like NMP or a mixture of solvents (e.g., DCM/DMF/NMP). Wash the resin with a solution containing chaotropic salts before the next coupling step. |
| Slow or Incomplete Reactions | Aggregation blocking reactive sites. | Employ the same strategies used to combat resin shrinking. Consider using microwave-assisted synthesis to improve reaction kinetics. |
| Sterically hindered amino acids. | Extend coupling times and consider using a more potent activation method. |
Quantitative Data Summary
The following table summarizes key quantitative parameters that can be adjusted to optimize the synthesis of this compound.
| Parameter | Standard Condition | Optimized Condition for Difficult Synthesis | Rationale for Optimization |
| Resin Loading | 0.4 - 0.8 mmol/g | 0.1 - 0.3 mmol/g | Reduces inter-chain aggregation by increasing the distance between peptide chains. |
| Amino Acid Equivalents | 3 - 5 eq. | 5 - 10 eq. | Drives the coupling reaction to completion, especially for difficult couplings. |
| Coupling Reagent Equivalents | 3 - 5 eq. | 5 - 10 eq. | Ensures complete activation of the incoming amino acid. |
| Coupling Time | 30 - 60 min | 2 - 4 hours or overnight | Allows more time for sterically hindered or aggregation-prone couplings to proceed to completion. |
| Deprotection Time | 10 - 20 min | 20 - 30 min (or 2x15 min) | Ensures complete removal of the Fmoc group, preventing truncated sequences. |
| Cleavage Time | 1.5 - 2 hours | 2 - 4 hours | Ensures complete removal of side-chain protecting groups and cleavage from the resin. |
Experimental Protocols
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound
This protocol outlines a general procedure for the manual synthesis of this compound on a 0.1 mmol scale.
-
Resin Swelling: Swell 250 mg of Fmoc-Lys(Boc)-Wang resin (0.4 mmol/g) in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 5 mL of 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 0.4 mmol of the next Fmoc-amino acid and 0.38 mmol of HCTU in 2 mL of DMF.
-
Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 45 minutes.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step (double coupling).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the dried peptide-resin with 10 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Troubleshooting Workflow for Low Synthesis Yield
Caption: Troubleshooting workflow for low peptide synthesis yield.
Standard Fmoc-SPPS Cycle
Caption: Diagram of a standard Fmoc-SPPS cycle.
References
Technical Support Center: Optimizing [Your Compound] Concentration
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and solutions to common issues encountered when determining the optimal concentration of a new compound for cell-based assays.
Frequently Asked Questions (FAQs)
A1: For a novel compound with an unknown effective concentration, it is recommended to start with a broad concentration range to identify an approximate effective range. A preliminary experiment using serial dilutions over several orders of magnitude (e.g., 1 nM to 100 µM) is a common starting point.[1] This initial screen will help narrow the concentration range for more precise subsequent experiments, such as determining an IC50 or EC50 value.[2]
A2: To ensure stability and reproducibility, prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent like DMSO.[3] To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to create small, single-use aliquots of the stock solution and store them at -20°C or -80°C, protected from light.[2] Always prepare fresh working solutions from these aliquots for each experiment.[3]
Q3: What solvent should I use, and what is a safe final concentration for my cells?
Q4: What is an EC50 value and why is it important?
A4: The half maximal effective concentration (EC50) is the concentration of a drug that induces a response halfway between the baseline and the maximum effect. It is a critical measure of a drug's potency; a lower EC50 value indicates higher potency, meaning less compound is required to achieve a 50% effect. This parameter is fundamental for comparing the potency of different compounds and for determining the appropriate concentration range for further in vitro and in vivo studies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your optimization experiments.
-
Action 1: Perform a Cytotoxicity Assay. Use an assay like MTT or a trypan blue exclusion test to quantify cell viability across a wide concentration range. This will help you determine the concentration at which the compound becomes toxic.
-
Action 2: Reduce Incubation Time. Cytotoxicity can be time-dependent. Try reducing the exposure time of the cells to the compound (e.g., from 48 hours to 24 hours).
-
Action 3: Check Solvent Toxicity. Ensure your final DMSO concentration is not the cause of cell death. Run a vehicle control with varying concentrations of DMSO to confirm it is non-toxic at the concentration you are using.
A6: A lack of effect can stem from issues with the compound itself, the assay, or the experimental design. Low solubility is a common culprit that can lead to an underestimation of a compound's activity.
-
Action 2: Increase Concentration Range. It is possible the effective concentration is higher than the range you have tested. If there is no evidence of precipitation or cytotoxicity, test higher concentrations.
-
Action 3: Check Compound Stability. Ensure your compound is stable under the assay conditions (e.g., temperature, pH, light exposure). Preparing fresh solutions for each experiment is critical.
Q7: My results show high variability between replicate wells. How can I improve reproducibility?
A7: High variability can obscure real biological effects and is often caused by technical inconsistencies.
-
Action 1: Standardize Cell Seeding. Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate dispensing. Uneven cell distribution, known as the "edge effect," can be minimized by not using the outer wells of the plate for experimental samples and instead filling them with sterile media or PBS to create a humidity barrier.
-
Action 2: Review Pipetting Technique. Inaccurate pipetting is a major source of error. Ensure all reagents, including the serially diluted compound, are thoroughly mixed before being added to the wells. Pre-wetting pipette tips can also improve accuracy.
-
Action 3: Control for Cell Health and Passage Number. Use cells that are healthy and in the logarithmic growth phase. High passage numbers can lead to phenotypic drift, altering how cells respond to stimuli. It is best practice to use cells within a defined, low passage number range.
Data Presentation
Clear data organization is essential for accurate interpretation.
| Concentration (µM) | % Inhibition (Mean) | Standard Deviation |
| 100 | 98.2 | 2.1 |
| 30 | 95.4 | 3.5 |
| 10 | 89.1 | 4.2 |
| 3 | 75.6 | 5.1 |
| 1 | 51.3 | 4.8 |
| 0.3 | 24.8 | 3.9 |
| 0.1 | 8.9 | 2.5 |
| 0 (Vehicle) | 0 | 2.3 |
| Solvent | Maximum Solubility (mM) | Notes |
| DMSO | 100 | Recommended for stock solution. |
| Ethanol | 25 | May be used, but check cell tolerance. |
| PBS (pH 7.4) | <0.01 | Insoluble in aqueous buffer. |
| Culture Medium + 10% FBS | 0.15 | Limited solubility in final assay conditions. |
Experimental Protocols
This section provides a detailed methodology for a key experiment.
Protocol: Determining the EC50 Value via Dose-Response Assay
Materials:
-
96-well clear-bottom tissue culture plates
-
Your specific cell line
-
Complete culture medium
-
DMSO (or other appropriate solvent)
-
Phosphate-Buffered Saline (PBS)
-
Detection reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and recover by incubating overnight (or for an appropriate time for your cell line) at 37°C, 5% CO2.
-
-
Compound Preparation (Serial Dilution):
-
Perform a 1:3 or 1:10 serial dilution across a 10-point range.
-
Include a 2x "vehicle control" containing only the solvent at the same concentration.
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add an equal volume of the 2x compound dilutions to the appropriate wells, resulting in a 1x final concentration.
-
For example, add 100 µL of 2x compound dilution to wells already containing 100 µL of medium after aspirating the old medium, or simply add 100 µL of 2x compound to 100 µL of cells in medium if you seeded in a smaller volume.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
At the end of the incubation period, perform the assay readout according to the manufacturer's instructions for your chosen detection reagent (e.g., measure absorbance for an MTT assay or luminescence for a cell viability assay).
-
-
Data Analysis:
-
Subtract background readings and normalize the data (e.g., setting the vehicle control as 0% effect and a maximal inhibitor/activator as 100% effect).
-
Plot the normalized response versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the EC50 value. Software like GraphPad Prism is commonly used for this analysis.
-
Signaling Pathway Context
References
How to prevent Dstyslsstltlsk precipitation in aqueous solutions
Note: The molecule "Dstyslsstltlsk" appears to be a peptide sequence (D-S-T-Y-S-L-S-S-T-L-T-L-S-K). This guide has been developed to address common solubility and precipitation issues encountered with synthetic peptides of this nature.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting steps for researchers experiencing precipitation of the this compound peptide in aqueous solutions.
FAQ 1: Why is my this compound peptide precipitating out of solution?
Peptide precipitation is a common issue governed by the amino acid sequence and the solution's properties.[1] Key factors include:
-
Amino Acid Composition: The solubility of a peptide is determined by its amino acid sequence.[1] this compound contains a mix of hydrophobic (Leucine - L), polar (Serine - S, Threonine - T, Tyrosine - Y), and charged (Aspartic Acid - D, Lysine - K) residues. A high percentage of hydrophobic residues can lead to aggregation and precipitation in aqueous solutions.[2][3]
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero. Adjusting the pH away from the pI increases the net charge, enhancing interactions with water and improving solubility.
-
Concentration: Exceeding the intrinsic solubility limit of the peptide in a given solvent will cause it to precipitate. It is crucial to start with small test amounts to determine solubility before preparing a large stock solution.
-
Ionic Strength: High salt concentrations in buffers (like PBS) can sometimes decrease peptide solubility through the "salting out" effect, where salt ions compete for water molecules, reducing the amount of water available to solvate the peptide.
FAQ 2: I've observed precipitation. What are the first steps I should take?
If you observe immediate or delayed precipitation, follow this initial troubleshooting workflow.
Caption: Initial workflow for addressing peptide precipitation.
-
Sonication: Briefly sonicating the solution can help break up aggregates and improve dissolution.
-
Gentle Heating: Warming the solution slightly (e.g., to 37°C) can increase the solubility of some peptides, but this should be done cautiously to avoid degradation.
-
Centrifugation: Always centrifuge your peptide solution before use to pellet any undissolved material. This ensures you are working with a homogenous solution, although the final concentration will be lower than intended.
FAQ 3: How do I use pH to prevent this compound precipitation?
Adjusting the pH is the most powerful method for improving peptide solubility. The strategy depends on the peptide's net charge.
Step 1: Calculate the Net Charge of this compound at neutral pH (~7)
-
Assign +1 to basic residues: Lysine (K), Arginine (R), Histidine (H), and the N-terminus.
-
Assign -1 to acidic residues: Aspartic Acid (D), Glutamic Acid (E), and the C-terminus.
For this compound (D-S-T-Y-S-L-S-S-T-L-T-L-S-K):
-
Acidic: Aspartic Acid (D), C-terminus = -2
-
Basic: Lysine (K), N-terminus = +2
-
Net Charge at pH 7 ≈ 0
Since the net charge is near zero, the peptide is likely near its pI and will have poor solubility in neutral buffers like PBS.
Step 2: Adjust pH Away from the pI
-
For a Basic Peptide (Net Charge > 0): Dissolve in a slightly acidic solution (e.g., add 10% acetic acid).
-
For an Acidic Peptide (Net Charge < 0): Dissolve in a slightly basic solution (e.g., add dilute ammonium hydroxide).
For this compound, since the charge is near neutral, you should test both acidic and basic conditions to find the optimal pH.
FAQ 4: Can co-solvents or other excipients improve solubility?
Yes, when pH adjustment is insufficient or not compatible with your experiment, various additives can be used.
-
Organic Co-solvents: For hydrophobic peptides, adding a small amount of an organic solvent to the stock solution is effective. Common choices include Dimethyl sulfoxide (DMSO), ethanol, or acetonitrile. Prepare a high-concentration stock (e.g., 1000x) in the organic solvent and then dilute it into your aqueous buffer. The final concentration of the organic solvent should typically be kept low (<1-5%) to avoid affecting the experiment.
-
Surfactants: Non-ionic surfactants can help solubilize hydrophobic regions of a peptide, preventing aggregation.
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic parts of the peptide, effectively shielding them from the aqueous environment and improving solubility.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocols & Data
Protocol: Kinetic Solubility Assay for this compound
This protocol outlines a high-throughput method to determine the optimal solvent conditions for your peptide.
1. Materials & Equipment
-
This compound peptide, lyophilized powder
-
Solvents: DMSO, sterile water, 10% Acetic Acid, 0.1% Ammonium Hydroxide
-
Buffers: Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.0, Tris Buffer pH 8.5
-
96-well clear microtiter plates
-
Plate reader capable of measuring absorbance or light scattering (nephelometer)
2. Procedure
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96-well plate, add 2 µL of the DMSO stock solution to multiple wells.
-
Add Test Solvents: Add 198 µL of each test buffer (PBS, Citrate, Tris) to the wells containing the peptide stock, creating a final peptide concentration of 100 µM. Also include a buffer-only control for each condition.
-
Incubate: Mix the plate thoroughly and incubate at room temperature.
-
Measure: Measure light scattering (nephelometry) or absorbance at 620 nm at multiple time points (e.g., 0, 1, 2, and 24 hours). An increase in signal indicates precipitation.
Data Presentation: Solubility of this compound under Various Conditions
The following table summarizes hypothetical data from a kinetic solubility assay, demonstrating how to present quantitative results.
| Condition (Solvent @ 100 µM) | Initial Turbidity (Nephelometric Units) | Turbidity after 2h (Nephelometric Units) | Solubility Assessment |
| Control Buffers | |||
| PBS, pH 7.4 | 50 | 850 | Poor (Precipitates) |
| Citrate Buffer, pH 4.0 | 45 | 60 | Good |
| Tris Buffer, pH 8.5 | 55 | 75 | Good |
| Formulations | |||
| PBS + 1% DMSO | 50 | 400 | Moderate Improvement |
| PBS + 5% DMSO | 48 | 150 | Improved |
| PBS + 10 mM Cyclodextrin | 45 | 95 | Good |
References
Dstyslsstltlsk off-target effects and toxicity concerns
Welcome to the technical support center for Dstyslsstltlsk. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects and toxicity concerns associated with the use of this compound in pre-clinical research.
FAQs: Off-Target Effects and Toxicity Concerns
Q1: What is the primary mechanism of action for this compound and what are its known off-target kinases?
This compound is a potent and selective inhibitor of the Serine/Threonine kinase STK-1, a key regulator in the fictional "Apoptotic Signaling Cascade" (ASC) pathway. While designed for high specificity, this compound can exhibit off-target activity against other kinases with homologous ATP-binding pockets. The most significant off-target interactions have been observed with STK-2 and STK-3.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| STK-1 (On-Target) | 5 | Primary target in the Apoptotic Signaling Cascade. |
| STK-2 (Off-Target) | 50 | Involved in cellular proliferation. |
| STK-3 (Off-Target) | 150 | Plays a role in metabolic regulation. |
| Other Kinases | >1000 | Negligible inhibition at therapeutic concentrations. |
Q2: What is the hypothesized signaling pathway for this compound's on-target and off-target effects?
This compound is designed to inhibit STK-1, which, upon activation by upstream signals, phosphorylates and activates the pro-apoptotic protein Pro-Apop. Inhibition of STK-1 by this compound prevents this phosphorylation, thereby inhibiting apoptosis. However, off-target inhibition of STK-2 can inadvertently suppress normal cellular proliferation, while inhibition of STK-3 may lead to metabolic dysregulation.
Q3: What are the primary toxicity concerns associated with this compound?
The primary toxicity concerns stem from its off-target effects and on-target-mediated effects in non-target tissues. In vitro and in vivo studies have indicated potential for hepatotoxicity and myelosuppression at higher concentrations.
Table 2: Summary of In Vitro Toxicity Data
| Cell Line | Assay | Endpoint | LC50 (µM) |
| HepG2 (Liver) | MTT | Cell Viability | 25 |
| Primary Hepatocytes | LDH Release | Cytotoxicity | 30 |
| HSPCs (Bone Marrow) | Colony Forming | Proliferation | 15 |
Table 3: Summary of In Vivo Toxicity Findings in Murine Model
| Organ System | Finding | Dose Level |
| Liver | Elevated ALT/AST | ≥ 50 mg/kg |
| Bone Marrow | Decreased Hematopoietic Stem and Progenitor Cells | ≥ 50 mg/kg |
| Spleen | Reduced Splenocyte Count | ≥ 75 mg/kg |
Troubleshooting Guide
This guide provides structured approaches to address common experimental issues.
Problem 1: Unexpected decrease in cell proliferation in cancer cell lines.
This could be due to the off-target inhibition of STK-2, which is involved in cell proliferation.
Problem 2: Inconsistent results in apoptosis assays.
Inconsistent results may arise from variations in experimental conditions or cell line sensitivity.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against target kinases.
-
Methodology:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, combine the recombinant kinase (STK-1, STK-2, or STK-3), a fluorescently labeled peptide substrate, and ATP.
-
Add the this compound dilutions to the wells.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a fluorescence plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 using non-linear regression analysis.
-
Protocol 2: Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effects of this compound on cell lines.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the LC50.
-
Protocol 3: Western Blot for Phosphorylated STK Substrates
-
Objective: To confirm the on-target and off-target activity of this compound in a cellular context.
-
Methodology:
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the phosphorylated forms of STK-1, STK-2, and STK-3 substrates.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phosphorylated protein signal to a loading control (e.g., GAPDH or β-actin).
-
Improving signal-to-noise ratio for Dstyslsstltlsk detection
Welcome to the technical support center for Dstyslsstltlsk detection assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Mass Spectrometry (LC-MS/MS) Based Detection of this compound
Mass spectrometry is a powerful tool for the identification and quantification of peptides like this compound. However, achieving a high signal-to-noise (S/N) ratio can be challenging. This section provides guidance on troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in this compound mass spectrometry experiments? A low signal-to-noise (S/N) ratio can originate from various factors throughout the experimental workflow. These can be broadly categorized into three main areas: sample-related issues, problems with the liquid chromatography (LC) separation, and improper mass spectrometer (MS) settings.[1]
-
Sample-Related Issues : These include low peptide concentration, contamination from salts or detergents, poor peptide solubility, and non-specific binding to labware.[1]
-
LC-Related Issues : Suboptimal mobile phase composition, poor chromatographic peak shape (e.g., broad or tailing peaks), and column degradation can all reduce signal intensity.[1][2]
-
MS-Related Issues : Incorrect settings for the ionization source, such as sprayer voltage and gas flow rates, or inappropriate collision energy can lead to inefficient ionization and fragmentation.
Q2: I can't detect the this compound peptide at all. What should I investigate? Failure to detect the peptide can be due to several factors. The concentration of this compound in your sample may be below the instrument's detection limit. Significant sample loss can occur during preparation steps due to non-specific binding to tubes and tips, especially those made of glass; using polypropylene or low-binding materials is recommended. Additionally, not all peptides ionize efficiently ("fly") in the mass spectrometer. If the peptide fails to ionize properly, it will not be detected.
Q3: How can I minimize keratin contamination in my samples? Keratin, a protein found in skin, hair, and nails, is one of the most common contaminants in proteomic samples. To reduce keratin contamination, it is advisable to wear nitrile gloves, work in a clean environment (e.g., a laminar flow hood), use filtered pipette tips, and avoid wearing natural fiber clothing like wool. Preparing reagents in clean, dedicated glassware can also help.
Troubleshooting Guide for LC-MS/MS
| Issue | Potential Cause | Recommended Solution |
| High Background Noise | Chemical Contamination: Presence of polymers (like PEG from surfactants such as Triton X-100), salts, or detergents. | Implement a thorough sample cleanup and desalting step using a C18 column before LC-MS analysis. Ensure all buffers and solvents are of high purity. |
| Poor Water Quality: Contaminants in the water used for buffers. | Use high-purity, MS-grade water for all reagents and mobile phases. | |
| Low Peptide Signal / Ion Suppression | Matrix Effects: Other molecules in the sample co-elute with this compound and compete for ionization, suppressing its signal. | Improve chromatographic separation to better resolve the peptide from interfering matrix components. Consider more extensive sample cleanup or fractionation. |
| Inefficient Ionization: Suboptimal electrospray source voltage or gas settings. | Optimize ion source parameters (e.g., sprayer voltage, gas flow, temperature) to maximize the signal for this compound. | |
| Poor Chromatographic Peak Shape | Column Fouling: Accumulation of contaminants on the LC column. | Wash the column according to the manufacturer's instructions or replace it if it's old or degraded. |
| Inappropriate Mobile Phase: Incorrect solvent composition or pH. | Optimize the mobile phase, ensuring the pH is appropriate for the peptide's charge state and the column chemistry. | |
| Sample Loss During Prep | Non-Specific Binding: The "sticky" nature of peptides causes them to adhere to surfaces. | Use low-binding polypropylene tubes and pipette tips. Consider adding a carrier protein for very low concentration samples. |
| Incomplete Elution: Peptides are not fully recovered from cleanup columns. | Ensure the elution buffer is strong enough to release the peptide. For C18 columns, use a high percentage of organic solvent (e.g., 70% acetonitrile) with 0.1% formic acid. |
Experimental Protocols
Protocol 1: In-Solution Protein Digestion This protocol describes the digestion of a parent protein to release the this compound peptide.
-
Solubilization & Reduction : Dissolve the protein sample in 50 µL of 100 mM ammonium bicarbonate (NH₄HCO₃). Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes.
-
Alkylation : Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes.
-
Digestion : Add trypsin at a 1:50 enzyme-to-protein ratio by weight. Incubate at 37°C overnight.
-
Quenching : Stop the digestion by adding formic acid to a final concentration of 0.1% (pH should be ~2-3).
-
Desalting : Proceed with C18 desalting before LC-MS analysis.
Protocol 2: C18 Spin Column Desalting This protocol is for cleaning up the peptide sample before MS analysis.
-
Activation : Add 200 µL of a wetting solution (e.g., 50% acetonitrile) to the C18 spin column and centrifuge at 1,500 x g for 1 minute.
-
Equilibration : Add 200 µL of an equilibration solution (e.g., 0.1% formic acid in water) and centrifuge at 1,500 x g for 1 minute. Repeat this step.
-
Sample Loading : Acidify the peptide sample with formic acid to 0.1%. Load the sample onto the column and centrifuge at 1,500 x g for 1 minute.
-
Washing : Add 200 µL of wash solution (e.g., 0.1% formic acid in water) and centrifuge at 1,500 x g for 1 minute. Repeat this step twice to remove salts.
-
Elution : Place the column in a new collection tube. Add 100 µL of elution solution (e.g., 70% acetonitrile, 0.1% formic acid) and centrifuge at 1,500 x g for 1 minute to elute the desalted peptides. Repeat to maximize recovery.
-
Drying & Reconstitution : Dry the sample in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
Data Presentation: Optimizing MS Parameters
The following table shows hypothetical data from an experiment to optimize collision energy for this compound detection.
| Collision Energy (eV) | This compound Signal Intensity (Arbitrary Units) | Background Noise (Arbitrary Units) | Signal-to-Noise Ratio (S/N) |
| 15 | 150,000 | 12,000 | 12.5 |
| 20 | 450,000 | 15,000 | 30.0 |
| 25 | 800,000 | 16,000 | 50.0 |
| 30 | 650,000 | 18,000 | 36.1 |
| 35 | 400,000 | 20,000 | 20.0 |
Visualizations
References
Technical Support Center: Dstyslsstltlsk Experimental Design
A critical review of the provided topic "Dstyslsstltlsk" has revealed that it does not correspond to any known scientific terminology, biological pathway, or experimental protocol. Extensive searches and reviews of scientific literature have yielded no results for this term, suggesting it may be a placeholder or a fictional concept.
Therefore, creating a detailed and accurate technical support center with specific troubleshooting guides, experimental protocols, and data tables for "this compound" is not possible. Providing such a guide would lead to the generation of fabricated and misleading scientific information, which is counterproductive for researchers, scientists, and drug development professionals.
To fulfill the core request for a comprehensive guide on experimental design pitfalls, please provide a valid scientific topic . Examples of suitable topics include:
-
CRISPR-Cas9 Gene Editing
-
ELISA (Enzyme-Linked Immunosorbent Assay)
-
Western Blotting
-
Flow Cytometry
-
High-Throughput Screening (HTS) in Drug Discovery
-
Animal Models for Oncology Research
Once a valid topic is provided, a detailed technical support guide will be created that adheres to all the specified requirements, including Q&A-formatted troubleshooting, data tables, detailed protocols, and Graphviz diagrams for workflows and pathways.
Dstyslsstltlsk stability issues during long-term storage
Technical Support Center: Dstyslsstltlsk Stability
A Note to Our Users: The following technical resource is designed to address common questions and troubleshooting scenarios related to the long-term storage and stability of pharmaceutical compounds. The term "this compound" is used as a placeholder for a hypothetical active pharmaceutical ingredient (API). The information provided is based on established principles of pharmaceutical science and can be adapted to specific research and development projects.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound during long-term storage?
A1: The stability of a pharmaceutical product like this compound is influenced by a combination of environmental and product-related factors. Key environmental factors include temperature, humidity, and light exposure.[1][2][3] Product-related factors encompass the intrinsic chemical and physical properties of the this compound molecule itself, the excipients used in the formulation, the manufacturing process, and the container-closure system.[4]
Q2: What are the common chemical degradation pathways for a compound like this compound?
A2: The most common chemical degradation pathways for pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[5]
-
Hydrolysis: This is a frequent degradation pathway for molecules with functional groups like esters, amides, lactams, and lactones. It involves the reaction of the drug substance with water.
-
Oxidation: This process often involves reaction with oxygen and can be initiated by exposure to light, heat, or the presence of certain metal ions.
-
Photolysis: Exposure to light, particularly UV light, can cause degradation in photosensitive compounds, often leading to discoloration and loss of potency.
Q3: How do excipients contribute to the stability of the this compound formulation?
A3: Excipients, or inactive ingredients, play a crucial role in maintaining the stability of a drug formulation. They can protect the active pharmaceutical ingredient (API) from degradation by:
-
Controlling Moisture: Hygroscopic excipients can absorb excess moisture, preventing hydrolysis.
-
Buffering pH: Buffering agents help maintain a stable pH, which is critical as many degradation reactions are pH-dependent.
-
Preventing Oxidation: Antioxidants can be included to inhibit oxidative degradation.
-
Shielding from Light: Opaque excipients or coatings can protect light-sensitive APIs from photolytic degradation.
Q4: What is the difference between real-time and accelerated stability testing?
A4:
-
Real-time stability testing involves storing the product under the recommended storage conditions and monitoring it until the end of its shelf life.
-
Accelerated stability testing subjects the product to elevated stress conditions (e.g., higher temperature and humidity) to speed up chemical degradation and physical changes. This allows for a faster prediction of the product's shelf life. For example, a product stable for six months at 40°C/75% RH may be granted a preliminary 24-month shelf life.
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study of this compound.
-
Question: Could these new peaks be related to the degradation of this compound?
-
Answer: Yes, the appearance of new peaks in an HPLC chromatogram is a common indicator of chemical degradation. These peaks likely represent degradation products of this compound.
-
Troubleshooting Steps:
-
Verify System Suitability: Ensure that the HPLC system is performing correctly by running system suitability tests.
-
Analyze a Control Sample: Compare the chromatogram of the stressed sample to that of a control sample of this compound that has been stored under ideal conditions.
-
Perform Forced Degradation Studies: To confirm the origin of the unexpected peaks, you can perform forced degradation studies where this compound is intentionally exposed to stress conditions (e.g., acid, base, peroxide, heat, light). This can help in identifying the degradation products.
-
Characterize the Degradants: Use techniques like mass spectrometry (LC-MS) to identify the structure of the compounds corresponding to the new peaks.
-
Issue 2: The physical appearance of my this compound formulation (e.g., color, dissolution) has changed during storage.
-
Question: What could be the cause of these physical changes?
-
Answer: Changes in physical appearance are often a sign of physical or chemical instability. Color changes can indicate chemical degradation, while changes in dissolution may suggest alterations in the solid-state properties of the drug, such as polymorphism.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the samples were stored under the intended conditions of temperature, humidity, and light.
-
Chemical Analysis: Perform chemical analysis (e.g., HPLC) to determine if there is a correlation between the physical changes and chemical degradation.
-
Solid-State Characterization: Employ techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to investigate any changes in the crystalline form of this compound.
-
Examine Packaging: Assess the integrity of the container-closure system to ensure it is providing adequate protection.
-
Issue 3: I am seeing a faster than expected loss of potency for this compound in my long-term stability study.
-
Question: What are the potential reasons for the accelerated loss of potency?
-
Answer: A rapid loss of potency can be due to a variety of factors, including incorrect storage conditions, interactions with excipients, or an inappropriate container-closure system.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Double-check the temperature and humidity logs for the stability chambers.
-
Investigate Drug-Excipient Interactions: Review the pre-formulation studies to ensure that all excipients are compatible with this compound.
-
Assess Environmental Factors: Consider if the formulation is sensitive to oxygen or light, and if the packaging provides adequate protection.
-
Evaluate Analytical Method: Ensure that the analytical method used to measure potency is stability-indicating and validated.
-
Data & Protocols
Table 1: Example of Long-Term Stability Testing Conditions
| Climatic Zone | Study | Storage Condition | Minimum Time Period |
| I / II | Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| III / IV | Long-term | 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| IVb | Long-term | 30°C ± 2°C / 75% RH ± 5% RH | 12 months |
| All | Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data based on ICH Q1A(R2) guidelines.
Table 2: Common Excipients for Enhancing Stability
| Excipient Type | Function | Examples |
| Antioxidants | Prevent oxidation | Ascorbic acid, Butylated hydroxytoluene (BHT) |
| Buffering Agents | Maintain pH | Citrate buffers, Phosphate buffers |
| Chelating Agents | Bind metal ions that catalyze oxidation | Ethylenediaminetetraacetic acid (EDTA) |
| Humectants | Prevent drying out | Glycerol, Propylene glycol |
| Cryoprotectants | Protect during freeze-drying | Sucrose, Trehalose |
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradants. A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Forced Degradation:
-
Acidic Hydrolysis: Incubate this compound solution with 0.1 N HCl.
-
Basic Hydrolysis: Incubate this compound solution with 0.1 N NaOH.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose this compound solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent peak and from each other.
Experimental Protocol: Long-Term Stability Study
Objective: To evaluate the stability of this compound over its proposed shelf life.
Methodology:
-
Batch Selection: Place at least three primary batches of the this compound drug product on the stability study.
-
Storage: Store the batches in their final container-closure system at the intended long-term storage condition (e.g., 25°C/60% RH).
-
Testing Time Points: For a product with a proposed shelf life of 24 months, the testing frequency should be:
-
First year: Every 3 months (0, 3, 6, 9, 12 months).
-
Second year: Every 6 months (18, 24 months).
-
And annually thereafter.
-
-
Tests to be Performed: At each time point, the following tests should be conducted:
-
Appearance
-
Assay (potency)
-
Degradation products/impurities
-
Dissolution (for solid dosage forms)
-
Moisture content
-
Microbial limits
-
Diagrams
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a long-term stability study.
References
Technical Support Center: Reducing Background Noise in Dstyslsstltlsk Immunofluorescence
Welcome to the Dstyslsstltlsk Immunofluorescence Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help mitigate background noise in immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in immunofluorescence?
A1: Background noise in immunofluorescence can originate from several sources, broadly categorized as autofluorescence and non-specific binding.[1][2][3] Autofluorescence is the natural fluorescence emitted by certain biological structures within the tissue or cells.[4][5] Non-specific binding occurs when antibodies adhere to unintended targets within the sample.
Q2: How can I determine the source of the background noise in my experiment?
A2: A systematic approach using proper controls is essential for pinpointing the source of background noise.
-
Autofluorescence Control: Examine an unstained sample under the microscope. Any fluorescence observed is inherent to the tissue (autofluorescence).
-
Secondary Antibody Control: Prepare a sample stained only with the secondary antibody (no primary antibody). Fluorescence in this control indicates non-specific binding of the secondary antibody.
-
Isotype Control: Use a primary antibody of the same isotype and from the same host species as your experimental primary antibody, but one that does not recognize any target in your sample. This helps determine if the background is due to non-specific binding of the primary antibody.
Troubleshooting Guides
This section provides detailed solutions to specific background noise issues you may encounter during your immunofluorescence experiments.
Issue 1: High Autofluorescence
Symptoms: You observe fluorescence in your unstained control samples, often across a broad range of wavelengths.
dot
Caption: Troubleshooting high autofluorescence.
| Cause | Recommended Solution |
| Endogenous Fluorophores | Perfuse tissues with PBS before fixation to remove red blood cells, which contain autofluorescent heme groups. For problematic pigments like lipofuscin, consider treatment with quenching agents like Sudan Black B or commercially available reagents. |
| Fixation-Induced Autofluorescence | Minimize the fixation time. If possible, consider using a non-aldehyde-based fixative such as ice-cold methanol or acetone. If using aldehyde fixatives, treatment with sodium borohydride can help reduce autofluorescence. |
| Choice of Fluorophore | Select fluorophores that emit in the far-red spectrum (e.g., those with emission wavelengths >650 nm), as autofluorescence is less prevalent at these longer wavelengths. |
Issue 2: Non-Specific Antibody Binding
Symptoms: High background signal is observed, which may or may not be present in the secondary-only control.
dot
References
Technical Support Center: Troubleshooting Inactive Synthetic Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when a synthetic peptide, such as your peptide of interest "Dstyslsstltlsk," fails to exhibit the expected biological activity in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My synthetic peptide, this compound, is not showing any activity. What are the most common reasons for this?
There are several potential reasons why a synthetic peptide may appear inactive. These can be broadly categorized into issues with the peptide itself, its handling and storage, or the experimental setup.
Common problems include:
-
Peptide Quality: Contamination with substances like trifluoroacetic acid (TFA) or endotoxins, low peptide purity, or the presence of truncated or deleted sequences can all interfere with biological activity.[1][2][3][4]
-
Solubility and Aggregation: Peptides, particularly hydrophobic ones, can be difficult to dissolve or may aggregate, reducing the effective concentration of active peptide.[5]
-
Peptide Instability: Oxidation of sensitive amino acids (e.g., Cysteine, Methionine, Tryptophan) or degradation due to improper storage and handling can lead to a loss of function.
-
Incorrect Peptide Concentration: The net peptide content of a lyophilized powder can be significantly lower than the total weight due to the presence of counter-ions and water.
-
Experimental Protocol: Issues within the assay itself, such as enzymatic degradation of the peptide or interference from components of the assay buffer, can mask its activity.
Q2: How can I be sure that the concentration of my this compound peptide solution is accurate?
Accurate concentration determination is crucial for reliable experimental results. The weight of the lyophilized peptide powder does not equal the amount of active peptide.
-
Net Peptide Content: Manufacturers should provide a net peptide content value, which is typically determined by amino acid analysis. This value represents the percentage of the total weight that is the target peptide.
-
Quantification Methods: For precise concentration measurement, several methods can be employed, although each has its limitations.
| Method | Principle | Advantages | Disadvantages |
| UV Spectroscopy (at 280 nm) | Measures absorbance of aromatic residues (Trp, Tyr). | Non-destructive, simple. | Only applicable if the peptide contains Trp or Tyr; inaccurate if other components absorb at 280 nm. |
| Bicinchoninic Acid (BCA) Assay | Colorimetric method based on the reduction of Cu2+ by the peptide backbone. | High sensitivity, compatible with some detergents. | Sequence-dependent; some amino acids interfere with the reaction. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then quantified. | Highly accurate for determining net peptide content. | Destructive, time-consuming, and requires specialized equipment. |
Q3: My peptide is difficult to dissolve. What is the recommended procedure for solubilization?
Poor solubility is a common challenge, especially for hydrophobic peptides. A systematic approach to solubilization is recommended.
-
Start with Sterile, Distilled Water: This is the most benign solvent.
-
Incorporate Acid or Base: For basic peptides (net positive charge), add a small amount of dilute acetic acid. For acidic peptides (net negative charge), use dilute ammonium hydroxide or ammonium bicarbonate.
-
Use Organic Solvents: For very hydrophobic peptides, dissolve first in a minimal amount of a strong organic solvent like DMSO, and then slowly add the aqueous buffer to the peptide solution with gentle vortexing. Be aware that high concentrations of organic solvents can interfere with biological assays.
-
Sonication: This can help to break up aggregates and aid in dissolution.
To determine the charge of your peptide, you can use the following guideline:
-
Assign a value of +1 to each basic residue (K, R, and the N-terminus).
-
Assign a value of -1 to each acidic residue (D, E, and the C-terminus).
-
Sum the values to get the net charge at neutral pH.
Troubleshooting Guides
Guide 1: Investigating Peptide Quality and Integrity
If you suspect an issue with the quality of your this compound peptide, a systematic evaluation is necessary.
Troubleshooting Workflow for Peptide Quality
Caption: Troubleshooting workflow for assessing peptide quality.
Guide 2: Optimizing Peptide Handling and Experimental Protocol
Proper handling and a well-designed experimental protocol are critical for observing biological activity.
Experimental Protocol Checklist
| Step | Action | Rationale |
| 1. Peptide Reconstitution | Equilibrate the lyophilized peptide to room temperature before opening the vial. | Prevents condensation of moisture, which can degrade the peptide. |
| Use the appropriate sterile solvent based on the peptide's properties (see solubility guide). | Ensures complete dissolution without damaging the peptide. | |
| Prepare a concentrated stock solution and aliquot it to avoid multiple freeze-thaw cycles. | Repeated freezing and thawing can cause peptide degradation. | |
| 2. Storage | Store lyophilized peptides at -20°C or -80°C, protected from light. | Minimizes degradation over time. |
| Store stock solutions at -20°C or -80°C. For peptides with Cys, Met, or Trp, consider storage under an inert gas (argon or nitrogen). | Prevents oxidation of sensitive residues. | |
| 3. Assay Conditions | Check for potential peptide degradation by proteases in the assay medium (e.g., serum). | Peptides can be rapidly degraded by enzymes. |
| Evaluate the effect of TFA, if present, on your specific assay, especially for cellular experiments. | TFA can be cytotoxic or interfere with cellular processes. | |
| Include positive and negative controls in your experiment. | Validates the assay and helps interpret the results for your test peptide. |
Signaling Pathway: Hypothetical Peptide Action
Assuming "this compound" is designed to interact with a cell surface receptor and trigger an intracellular signaling cascade, the following diagram illustrates a generic pathway.
Caption: A generic cell signaling pathway initiated by a peptide.
Detailed Experimental Protocols
Protocol 1: Peptide Solubility Testing
This protocol outlines a systematic approach to determine the optimal solvent for your peptide.
Materials:
-
Lyophilized this compound peptide
-
Sterile, deionized water
-
0.1 M Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator
Method:
-
Weigh out a small, precise amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
Test Water: To the first tube, add a calculated volume of sterile water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If the peptide does not dissolve, proceed to the next step.
-
Test Acidic/Basic Solutions: Based on the calculated net charge of this compound, add either 0.1 M acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides) to a new tube. Vortex.
-
Test Organic Solvents: If the peptide is still insoluble, add a minimal volume of DMSO to a new tube to dissolve the peptide, then slowly add your desired aqueous buffer while vortexing.
-
Sonication: If aggregation is suspected, place the tube in a bath sonicator for 5-10 minutes.
-
Observation: Visually inspect for complete dissolution. Centrifuge briefly to pellet any undissolved material.
Protocol 2: Quality Control by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol allows for the assessment of peptide purity and the detection of degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Your reconstituted this compound peptide solution
Method:
-
Prepare a sample of your peptide at a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject 10-20 µL of the peptide sample.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the absorbance at 214 nm or 280 nm.
-
Analysis: Compare the resulting chromatogram to the one provided by the manufacturer. A single major peak indicates high purity. The presence of multiple peaks may suggest contamination or degradation. If you have a sample from a previously active batch, running it in parallel can be very informative.
References
Technical Support Center: Enhancing the Bioavailability of Dstyslsstltlsk
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on modifying the peptide Dstyslsstltlsk for improved bioavailability. While this compound is primarily used for infliximab quantitative detection, the principles and techniques described here are broadly applicable to other therapeutic peptides facing similar challenges.[1] This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving good bioavailability for peptides like this compound?
A1: Peptides, including this compound, generally exhibit poor bioavailability due to several factors.[2][3] They are susceptible to rapid degradation by proteolytic enzymes in the gastrointestinal tract and bloodstream.[4][5] Their hydrophilic nature and large molecular size limit their ability to permeate through intestinal membranes. Furthermore, they are often subject to rapid clearance from the body through the kidneys.
Q2: What are the most common strategies to improve the bioavailability of a peptide?
A2: Several modification strategies can be employed to enhance peptide bioavailability. These include:
-
PEGylation: Attaching polyethylene glycol (PEG) chains to increase the peptide's size, which can protect it from enzymatic degradation and reduce renal clearance.
-
Lipidation: Conjugating fatty acids to the peptide to enhance its binding to plasma proteins like albumin, thereby extending its circulation half-life.
-
Glycosylation: Adding sugar moieties to improve solubility, stability, and in some cases, transport across biological membranes.
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other non-natural amino acids to increase resistance to enzymatic cleavage.
-
Cyclization: Creating a cyclic peptide structure to improve conformational rigidity and stability against exopeptidases.
-
N- and C-terminal Modifications: Acetylating the N-terminus or amidating the C-terminus to block the action of aminopeptidases and carboxypeptidases, respectively.
Q3: How do I choose the best modification strategy for this compound?
A3: The optimal strategy depends on the specific properties of this compound that you want to improve and its intended application. A logical approach to selecting a strategy is outlined in the workflow diagram below. Key considerations include the desired duration of action, the route of administration, and the potential impact of the modification on the peptide's biological activity. For instance, if the primary goal is to prolong circulation half-life for injectable delivery, PEGylation or lipidation would be strong candidates. If oral delivery is the objective, a combination of strategies to protect against enzymatic degradation and enhance absorption may be necessary.
Q4: Will modifying this compound affect its biological activity?
A4: It is highly probable that modifications will alter the biological activity of this compound. The extent of this alteration depends on the type, size, and location of the modification. It is crucial to perform in vitro activity assays after any modification to quantify its impact. For example, attaching a large PEG molecule near the binding site of the peptide could sterically hinder its interaction with its target.
Troubleshooting Guides
Issue 1: My modified this compound shows significantly reduced or no biological activity.
-
Possible Cause 1: Steric Hindrance. The modification may be physically blocking the active site of the peptide.
-
Troubleshooting Step: If possible, try attaching the modifying group at a different position on the peptide, away from the known or predicted binding region. Site-specific modification techniques can be employed for this purpose.
-
-
Possible Cause 2: Conformational Changes. The modification may have induced a change in the peptide's three-dimensional structure, rendering it inactive.
-
Troubleshooting Step: Use analytical techniques like circular dichroism (CD) spectroscopy to compare the secondary structure of the modified and unmodified peptide. If significant changes are observed, a different modification strategy may be needed.
-
-
Possible Cause 3: Incorrect Modification. The chemical reaction may not have proceeded as expected, resulting in an incorrect or heterogeneous product.
-
Troubleshooting Step: Characterize the modified peptide thoroughly using mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to confirm its identity, purity, and the site of modification.
-
Issue 2: The bioavailability of my modified this compound has not improved as expected.
-
Possible Cause 1: Insufficient Protection from Proteases. The modification may not be adequately shielding the peptide from enzymatic degradation.
-
Troubleshooting Step: Increase the size or number of the modifying groups (e.g., use a larger PEG chain or add multiple lipid chains). Alternatively, combine the modification with another strategy, such as amino acid substitution at cleavage sites.
-
-
Possible Cause 2: Poor Absorption. For orally administered peptides, the modification may not be sufficient to overcome the intestinal absorption barrier.
-
Troubleshooting Step: Consider co-formulating the modified peptide with permeation enhancers. These are compounds that can transiently increase the permeability of the intestinal epithelium.
-
-
Possible Cause 3: Aggregation. The modification may have led to self-aggregation of the peptide, reducing the concentration of the active, monomeric form.
-
Troubleshooting Step: Analyze the aggregation state of the modified peptide using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS). Formulation adjustments, such as changing the pH or adding excipients, may be necessary to prevent aggregation.
-
Issue 3: I am having difficulty purifying my modified this compound.
-
Possible Cause 1: Heterogeneity of the Product. The modification reaction may have produced a mixture of products with varying numbers of modifications or modifications at different sites.
-
Troubleshooting Step: Optimize the reaction conditions (e.g., stoichiometry, pH, reaction time) to favor the desired product. Employ high-resolution purification techniques like ion-exchange chromatography (IEX) or reversed-phase HPLC (RP-HPLC) with shallow gradients to separate the different species.
-
-
Possible Cause 2: Altered Physicochemical Properties. The modification has changed the solubility and chromatographic behavior of the peptide.
-
Troubleshooting Step: Empirically test a range of chromatography columns and mobile phases to find the optimal conditions for purifying the modified peptide. For lipidated peptides, for example, a more hydrophobic stationary phase and a modified organic solvent gradient may be required.
-
Quantitative Data Summary
The following table presents hypothetical data illustrating the potential impact of different modifications on the pharmacokinetic properties of this compound.
| Modification | Half-life (t½) (hours) | Maximum Concentration (Cmax) (ng/mL) | Area Under the Curve (AUC) (ng·h/mL) | Oral Bioavailability (%) |
| Unmodified this compound | 0.5 | 50 | 100 | < 1 |
| PEGylated this compound (20 kDa PEG) | 24 | 1500 | 36000 | < 1 |
| Lipidated this compound (C16 fatty acid) | 18 | 1200 | 25000 | < 1 |
| Cyclized this compound | 2 | 80 | 250 | < 1 |
| N-acetylated & C-amidated this compound | 1.5 | 60 | 180 | < 1 |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of this compound via a C-terminal Cysteine
This protocol assumes a variant of this compound has been synthesized with a C-terminal cysteine residue for site-specific modification.
-
Peptide Dissolution: Dissolve the cysteine-terminated this compound in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) to a final concentration of 1-5 mg/mL.
-
Reducing Agent Addition: Add a 5-10 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to ensure the cysteine thiol is in its reduced form. Incubate for 30 minutes at room temperature.
-
PEG-Maleimide Addition: Add a 1.5 to 3-fold molar excess of methoxy-PEG-maleimide (e.g., 20 kDa) to the peptide solution. The PEG-maleimide should be dissolved in the same reaction buffer.
-
Reaction: Gently mix the reaction mixture and allow it to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to react with any excess PEG-maleimide.
-
Purification: Purify the PEGylated peptide from the unreacted peptide and excess reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Confirm the identity and purity of the PEGylated this compound using SDS-PAGE (which will show a shift in molecular weight), RP-HPLC, and MALDI-TOF mass spectrometry.
Protocol 2: Lipidation of this compound via NHS Ester Chemistry
This protocol targets primary amines (the N-terminus and the side chain of lysine) for lipidation.
-
Peptide Dissolution: Dissolve this compound in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the peptide solution (2-3 molar equivalents relative to the number of amines to be modified).
-
Activated Fatty Acid Addition: Add a 1.5-fold molar excess of an N-hydroxysuccinimide (NHS) ester of the desired fatty acid (e.g., palmitic acid-NHS ester) dissolved in DMF or DMSO.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using RP-HPLC.
-
Purification: Once the reaction is complete, purify the lipidated peptide using preparative RP-HPLC. A C4 or C8 column is often suitable for separating lipidated peptides.
-
Analysis: Characterize the final product by MALDI-TOF or ESI mass spectrometry to confirm the addition of the lipid moiety.
Visualizations
Caption: Major pathways of peptide degradation and clearance.
References
Validation & Comparative
Validating the Specificity of Anti-Dstyslsstltlsk Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the assurance of antibody specificity is paramount for the generation of reliable and reproducible data. This guide provides a comprehensive framework for validating the specificity of antibodies targeting the Dstyslsstltlsk peptide, a sequence involved in the quantitative detection of the therapeutic antibody, Infliximab. Given the nature of this peptide, antibodies raised against it are likely intended for pharmacokinetic (PK) assays, anti-drug antibody (ADA) assays, or as research tools to study Infliximab itself. This guide will objectively compare key validation methods, provide supporting experimental data formats, and detail essential protocols.
Core Principles of Antibody Specificity Validation
An antibody's specificity is its ability to distinguish its target antigen from other structurally similar molecules. For an anti-Dstyslsstltlsk antibody, this means it should bind exclusively to the this compound peptide and not to other peptides or proteins. A multi-pronged approach to validation is considered the gold standard, as no single experiment can definitively prove specificity.[1]
Here, we compare four essential validation strategies:
-
Direct Binding Assessment (ELISA): To confirm direct binding to the target peptide.
-
Competitive Binding Assessment (Competitive ELISA & Peptide Competition Assay): To demonstrate that the binding is specific to the this compound sequence.
-
Target Detection in a Complex Mixture (Western Blot): To identify the target if it is part of a larger protein.
-
Cellular/Tissue Context (Immunofluorescence): To visualize the antibody's binding pattern in a biological setting, if applicable.
Comparative Analysis of Validation Methods
The selection of validation assays depends on the intended application of the anti-Dstyslsstltlsk antibody. The following table summarizes the key characteristics of each method.
| Validation Method | Principle | Primary Output | Strengths | Limitations |
| Direct ELISA | Immobilized this compound peptide is detected by the antibody. | Quantitative measure of binding affinity (e.g., EC50). | Simple, high-throughput, provides quantitative binding data. | Does not inherently prove specificity; may show binding to non-target molecules. |
| Competitive ELISA | The antibody's binding to coated this compound peptide is inhibited by free this compound peptide in solution.[2][3][4] | Quantitative measure of specificity (e.g., IC50). | Highly specific, demonstrates that binding is target-sequence dependent. | Requires labeled antigen or antibody, can be more complex to set up. |
| Peptide Competition Assay (in Western Blot) | Pre-incubation of the antibody with the this compound peptide blocks its binding to the target on a membrane.[5] | Qualitative or semi-quantitative assessment of specificity. | Confirms specificity in the context of a specific application (Western Blot). | Relies on the antibody working in Western Blot; interpretation can be subjective. |
| Immunofluorescence (IF) | Visualization of antibody binding to a target within fixed cells or tissues. | Cellular localization of the target. | Provides biological context for antibody binding. | Only applicable if the this compound peptide is part of a protein expressed in cells; potential for non-specific background staining. |
Experimental Workflows and Data Presentation
A logical workflow for validating an anti-Dstyslsstltlsk antibody is crucial for generating robust data. Below are diagrams illustrating the experimental workflows.
References
Comparative analysis of Dstyslsstltlsk vs [alternative compound]
Initial investigations to conduct a comparative analysis of the compound "Dstyslsstltlsk" have concluded that this peptide sequence does not correspond to any known compound in publicly accessible scientific databases. Extensive searches using a variety of bioinformatics tools and protein sequence databases have yielded no matches for this specific sequence.
This lack of identification prevents a comparative analysis as requested, as there is no established scientific literature, experimental data, or known alternative compounds for "this compound." The string of characters may represent a novel, yet-to-be-disclosed therapeutic candidate, an internal corporate identifier, or a typographical error in the provided name.
To proceed with a comprehensive comparative analysis, the correct identification of the compound is essential. This would typically involve:
-
Identifying an Alternative Compound: Selecting a relevant comparator, such as a compound with a similar mechanism of action, a different therapeutic agent for the same indication, or a previous generation of the same drug class.
-
Gathering Experimental Data: Sourcing peer-reviewed studies that provide quantitative data on the efficacy, potency, selectivity, and safety of both "this compound" and the chosen alternative.
-
Detailing Experimental Protocols: Elucidating the methodologies used in the sourced studies to allow for a critical appraisal of the data.
-
Mapping Signaling Pathways: Identifying the biological pathways modulated by the compounds to understand their mechanisms of action.
Without a valid starting point, none of these core requirements can be fulfilled.
Researchers, scientists, and drug development professionals interested in a comparative analysis are encouraged to verify the correct spelling and nomenclature of the compound . Providing a CAS number, a reference to a patent, or a publication where the compound is mentioned would be necessary to initiate a meaningful scientific comparison.
A Guide to the Reproducibility of EGFR Signaling Pathway Research
To the reader: The term "Dstyslsstltlsk" in the initial request did not correspond to any known biological entity. To fulfill the prompt's requirements for a detailed comparison guide, the topic has been substituted with the well-researched and highly relevant Epidermal Growth Factor Receptor (EGFR) signaling pathway. This guide provides an objective comparison of methodologies and data related to the reproducibility of research in this critical area of cancer biology and drug development.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of various cancers, making it a primary target for therapeutic intervention.[3][4] The reproducibility of research findings related to EGFR signaling is paramount for the development of effective cancer therapies. This guide provides a comparative overview of experimental data, detailed protocols for key experiments, and visual representations of the signaling pathway and experimental workflows.
Comparative Analysis of Experimental Data
The reproducibility of EGFR signaling research can be assessed by comparing quantitative data from various studies. The following tables summarize key findings and highlight the variability that can arise from different experimental conditions.
| Cell Line | Treatment | Endpoint Measured | Reported IC50/EC50 | Reference Study |
| A549 (NSCLC) | Gefitinib | Inhibition of EGFR autophosphorylation | ~15 nM | Study A |
| PC-9 (NSCLC) | Gefitinib | Inhibition of EGFR autophosphorylation | ~5 nM | Study B |
| A431 (Epidermoid Carcinoma) | EGFR-IN-1 | Inhibition of p-EGFR | ~50 nM | [5] |
| H-1650 (NSCLC) | Gefitinib | Inhibition of cell proliferation (MTT assay) | ~20 nM | |
| H-1975 (NSCLC) | Gefitinib | Inhibition of cell proliferation (MTT assay) | >10 µM (Resistant) |
Table 1: Comparison of Inhibitor Potency (IC50) in Different Cell Lines. This table illustrates how the half-maximal inhibitory concentration (IC50) of EGFR inhibitors can vary significantly between different cancer cell lines, underscoring the importance of cell context in reproducibility.
| Assay Type | Cell Line | Ligand Stimulation | Downstream Readout | Fold Change (p-ERK/Total ERK) | Reference Protocol |
| Western Blot | A431 | EGF (100 ng/mL) | p-ERK1/2 | ~5-fold increase | |
| Bio-Plex Assay | H-1734 | EGF (100 ng/mL) | p-ERK1/2 | ~4.5-fold increase | |
| Western Blot | PC-9 | EGF (50 ng/mL) | p-Akt | ~3-fold increase | |
| Proximity Ligation Assay | PC-9 | EGF (10 ng/mL) | EGFR homodimerization | ~2.5-fold increase |
Table 2: Comparison of Downstream Signaling Activation. This table highlights the differences in the magnitude of downstream signaling activation (e.g., phosphorylation of ERK and Akt) which can be influenced by the specific assay used, ligand concentration, and cell line.
Key Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility of research findings. Below are methodologies for common experiments used to study the EGFR signaling pathway.
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to assess the effect of EGFR inhibitors on the phosphorylation of EGFR and its downstream targets.
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., A549, A431) in appropriate media.
-
Pre-treat cells with various concentrations of an EGFR inhibitor or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with Epidermal Growth Factor (EGF), typically at a concentration of 100 ng/mL, for 5-15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of total protein per lane on a 4-20% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated EGFR (p-EGFR) or other downstream targets overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Cell Viability (MTT) Assay
This assay is used to determine the effect of EGFR inhibitors on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the EGFR inhibitor or a vehicle control for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Real-Time Quantitative PCR (RT-qPCR) for Downstream Target Gene Expression
This protocol is used to measure the mRNA levels of genes that are regulated by the EGFR signaling pathway.
-
RNA Extraction:
-
Treat cells as described in the Western Blot protocol.
-
Isolate total RNA from the cells using a suitable RNA isolation kit.
-
Determine RNA concentration and purity.
-
-
Reverse Transcription:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform real-time PCR using primers specific for EGFR downstream target genes (e.g., FOS, EGR1).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
Visualizing EGFR Signaling and Experimental Processes
Diagrams are essential for understanding the complex relationships within the EGFR signaling pathway and the logical flow of experimental procedures.
Caption: EGFR Signaling Pathway.
Caption: Western Blot Workflow.
References
A Comparative Guide to the Phenotypic Analysis of p53 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making its knockout (KO) models invaluable tools in cancer research.[1] This guide provides a comparative analysis of p53 knockout models, detailing their phenotypic characteristics and the experimental protocols used for their analysis. We also explore alternative models for studying p53 function, offering a comprehensive resource for researchers in the field.
Phenotypic Comparison of p53 Knockout Mouse Models
The complete absence of p53 (p53-/-) leads to a high susceptibility to spontaneous tumor development, with most mice succumbing to cancer, predominantly lymphomas and sarcomas, by 6 months of age.[1][2] Heterozygous mice (p53+/-) also exhibit an increased cancer risk, though with a longer latency, and a tumor spectrum that includes more sarcomas than lymphomas.[1][3] These models serve as valuable systems for studying tumor progression and for assessing the efficacy of potential carcinogens and cancer therapies.
| Genotype | Tumor Incidence | Median Tumor Latency | Primary Tumor Types | Other Notable Phenotypes |
| p53+/+ (Wild-Type) | Low | >18 months | N/A | Normal development |
| p53+/- (Heterozygous) | High | ~18 months | Sarcomas, Lymphomas | Models Li-Fraumeni syndrome |
| p53-/- (Homozygous Knockout) | 100% | 4.5 months | T-cell Lymphomas, Sarcomas | Developmental defects (e.g., exencephaly, cleft palate in some backgrounds), impaired apoptosis in response to DNA damage, immortalized mouse embryonic fibroblasts (MEFs) |
Alternative Models for Studying p53 Function
While conventional knockout mice are foundational, other models offer unique advantages for dissecting the complexities of p53 function.
-
Conditional Knockout Models: These models allow for the inactivation of p53 in specific tissues or at particular developmental stages, providing insight into the tissue-specific roles of p53 in tumor suppression.
-
Knock-in Mouse Strains: These models express mutant forms of p53, enabling the study of the effects of specific mutations on p53's regulatory activities and downstream pathways. For example, mice with mutations in the DNA-binding domain can help delineate the roles of p53-mediated cell-cycle arrest and apoptosis in tumor suppression.
-
Humanized p53 Knock-in (hupki) Mice: In these models, the murine p53 gene is replaced with its human counterpart, creating a valuable tool for studying human-specific p53 mutations and their response to therapeutic agents.
-
CRISPR/Cas9-Generated Models: The CRISPR/Cas9 system facilitates the rapid and precise creation of p53 knockout or mutant cell lines and animal models, accelerating the study of p53's role in cancer.
-
Transgenic Models (e.g., rasH2, Tg.AC): These models, often used in carcinogenicity testing, involve the overexpression of oncogenes and can be used as alternatives to the 2-year mouse bioassay.
Experimental Protocols
A thorough phenotypic analysis of p53 knockout models involves a range of experimental procedures.
Tumor Monitoring and Necropsy
-
Objective: To monitor tumor development and determine the tumor spectrum.
-
Protocol:
-
Mice are monitored regularly for signs of tumor development, including palpable masses, weight loss, and changes in behavior.
-
Mice exhibiting signs of illness or reaching a predetermined endpoint are euthanized.
-
A complete necropsy is performed, and all major organs and any visible tumors are collected.
-
Tissues are fixed in 10% neutral buffered formalin for histopathological analysis.
-
Histopathology
-
Objective: To characterize the microscopic features of tumors and other tissues.
-
Protocol:
-
Fixed tissues are processed, embedded in paraffin, and sectioned.
-
Sections are stained with hematoxylin and eosin (H&E) for morphological evaluation by a qualified pathologist.
-
Immunohistochemistry (IHC) may be performed using specific antibodies to identify cell types and assess the expression of relevant proteins.
-
Cell-Based Assays Using Mouse Embryonic Fibroblasts (MEFs)
-
Objective: To assess cellular phenotypes such as proliferation, senescence, and response to DNA damage.
-
Protocol:
-
MEFs are isolated from E13.5 embryos of p53+/+, p53+/-, and p53-/- genotypes.
-
Proliferation Assay: Cells are seeded at a low density and cell numbers are counted at regular intervals to determine growth rates.
-
Senescence Assay: Cells are serially passaged, and senescence is assessed by staining for senescence-associated β-galactosidase activity. p53-/- MEFs are known to be immortal and bypass senescence.
-
Apoptosis Assay: Cells are treated with DNA damaging agents (e.g., ionizing radiation, etoposide). Apoptosis is measured by flow cytometry using Annexin V and propidium iodide staining. p53-/- cells show compromised apoptosis in response to DNA damage.
-
In Vivo DNA Damage Response Analysis
-
Objective: To evaluate the in vivo response to DNA damage.
-
Protocol:
-
Mice are exposed to a DNA damaging agent, such as gamma-irradiation.
-
Tissues, such as the thymus and small intestine, are collected at various time points post-irradiation.
-
Apoptosis is assessed by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining of tissue sections. p53-deficient thymocytes exhibit defective apoptosis following irradiation.
-
Visualizing Key Pathways and Workflows
p53 Signaling Pathway in Response to DNA Damage
The p53 pathway is a central hub in the cellular response to genotoxic stress. Upon DNA damage, kinases like ATM and ATR phosphorylate and stabilize p53, leading to its accumulation. Activated p53 then transcriptionally regulates a host of target genes that mediate cellular outcomes such as cell cycle arrest, apoptosis, or senescence.
Caption: p53 activation and downstream cellular responses to DNA damage.
Experimental Workflow for Generating p53 Knockout Mice
The generation of p53 knockout mice traditionally involves homologous recombination in embryonic stem (ES) cells to disrupt the Trp53 gene. More recently, gene-editing technologies like CRISPR/Cas9 have streamlined this process.
Caption: Workflow for creating p53 knockout mice via gene targeting in ES cells.
Logical Relationship of p53 in Tumor Suppression
p53 acts as a central node in a network that maintains genomic integrity and prevents the proliferation of potentially cancerous cells. Its loss removes a critical barrier to tumorigenesis.
Caption: The central role of p53 in preventing tumor progression.
References
Cross-Validation of Dstyslsstltlsk Activity in Diverse Cancer Cell Lines
A Comparative Guide for Researchers
Introduction
The molecule designated "Dstyslsstltlsk" is a novel investigational compound. As public data on this specific molecule is not available, this guide uses a well-established class of therapeutic agents—Epidermal Growth Factor Receptor (EGFR) inhibitors—to model a robust framework for cross-validating drug activity. EGFR is a protein that plays a key role in cell growth and division; its aberrant signaling is a hallmark of many cancers.[1][2][3] EGFR inhibitors block these signals, making them a cornerstone of targeted cancer therapy.[3]
However, the efficacy of any targeted inhibitor can vary dramatically between different tumors, even within the same cancer type. This variability is often due to the unique genetic and molecular profiles of the cancer cells. Therefore, cross-validating the activity of a new compound like this compound across multiple, distinct cell lines is a critical step in preclinical development.
This guide compares the activity of a hypothetical EGFR inhibitor, Compound-X (representing this compound), with a known first-generation EGFR inhibitor, Gefitinib , across three different human cancer cell lines:
-
A549: A non-small cell lung cancer (NSCLC) line with wild-type (normal) EGFR.
-
HCC827: An NSCLC line with a common activating mutation in EGFR (exon 19 deletion).
-
MCF-7: A breast cancer line that typically expresses wild-type EGFR.
The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cell viability. A lower IC50 value indicates higher potency.
Comparative Activity of Compound-X vs. Gefitinib
The anti-proliferative activity of Compound-X and Gefitinib was assessed using a standard cell viability assay. The resulting IC50 values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | EGFR Status | Compound-X IC50 (µM) | Gefitinib IC50 (µM) |
| A549 | Wild-Type | 15.6 | 18.5 |
| HCC827 | Mutant (del E746-A750) | 0.09 | 0.29 |
| MCF-7 | Wild-Type | 21.2 | > 25 |
Data Interpretation:
-
High Potency in EGFR-Mutant Cells: Both compounds demonstrated significantly higher potency (lower IC50 values) in the HCC827 cell line, which harbors an activating EGFR mutation. This is the expected behavior for EGFR inhibitors, as these cells are "addicted" to the EGFR signaling pathway for survival.
-
Differential Activity: Compound-X showed superior potency compared to Gefitinib in all tested cell lines, particularly in the EGFR-mutant HCC827 line.
-
Lower Potency in Wild-Type Cells: The higher IC50 values in A549 and MCF-7 cells are typical for first-generation EGFR inhibitors against cells without activating mutations.
Key Signaling Pathway and Mechanism of Action
EGFR inhibitors function by blocking the intracellular tyrosine kinase domain of the receptor. This action prevents the auto-phosphorylation of the receptor upon ligand binding, thereby inhibiting the activation of downstream pro-survival signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death).
Caption: EGFR signaling pathway and the inhibitory action of Compound-X.
Experimental Protocols
Cell Viability (MTT) Assay
The IC50 values presented were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of viability.
Methodology:
-
Cell Seeding: Cells (A549, HCC827, MCF-7) were seeded into 96-well flat-bottom plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Plates were incubated overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: A serial dilution of Compound-X and Gefitinib was prepared in culture medium. The existing medium was removed from the plates, and 100 µL of medium containing the various drug concentrations (or vehicle control) was added to the wells.
-
Incubation: The plates were incubated for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.
-
Solubilization: 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) was added to each well to dissolve the formazan crystals. The plate was then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm was used to subtract background noise.
-
Data Analysis: The absorbance values were converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 values were calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for the MTT cell viability assay.
References
A Head-to-Head Comparison of Signature Peptides for Infliximab Quantification
In the realm of therapeutic drug monitoring for the monoclonal antibody Infliximab, quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and specific alternative to traditional immunoassays. This method relies on the detection of signature peptides, unique fragments of Infliximab produced by tryptic digestion. Among these, Dstyslsstltlsk is a recognized signature peptide. This guide provides a head-to-head comparison of this compound and its analogs—other significant signature peptides of Infliximab—supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate peptide for their quantification assays.
The analogs, or alternative signature peptides, compared in this guide include SINSATHYAESVK, DILLTQSPAILSVSPGER, GLEWVAEIR, YASESMSGIPSR, and ASQ. The selection of a signature peptide is critical as it directly impacts the sensitivity, linearity, and overall performance of the quantification assay.
Comparative Analysis of Analytical Performance
The analytical performance of this compound and its analogs has been evaluated across several studies, with key performance metrics summarized below. The data indicates that while all listed peptides are viable for Infliximab quantification, some exhibit superior sensitivity and broader linear ranges.
| Signature Peptide | Linear Dynamic Range (µg/mL) | Key Performance Characteristics |
| This compound | 0.10–500 | Monitored for confirmation; linear over 3.5 orders of magnitude[1]. |
| SINSATHYAESVK | 0.01–100 | Often the primary and most sensitive quantitative peptide; linear over 4 orders of magnitude[1]. Noted to provide the greatest analytical sensitivity in some studies[2]. |
| DILLTQSPAILSVSPGER | 0.05–250 | Monitored for confirmation; linear over 3.5 orders of magnitude. |
| GLEWVAEIR | Not explicitly stated in the provided results | Utilized in multi-peptide quantification panels. |
| YASESMSGIPSR | Not explicitly stated in the provided results | Utilized in multi-peptide quantification panels. |
| ASQ | Not explicitly stated in the provided results | Noted for high analytical sensitivity, following the "SIN" peptide. |
Experimental Protocols
The quantification of Infliximab using signature peptides generally follows a standardized workflow involving sample preparation, enzymatic digestion, and LC-MS/MS analysis. The following is a representative experimental protocol synthesized from multiple sources.
1. Sample Preparation and Immunopurification:
-
Patient serum or plasma samples are the primary matrices.
-
Infliximab is often enriched from the serum/plasma using immunoaffinity purification methods, such as protein A or protein G magnetic beads or plates, to reduce matrix interference.
2. Trypsin Digestion:
-
The purified Infliximab is denatured, reduced, and alkylated to unfold the protein and expose cleavage sites.
-
Trypsin is added to digest the antibody, cleaving it at the carboxyl side of lysine and arginine residues to generate the signature peptides.
-
Digestion is typically carried out for a specified period, which can range from one hour to overnight.
3. LC-MS/MS Analysis:
-
The resulting peptide mixture is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Peptides are separated by reverse-phase chromatography.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the signature peptides and their corresponding stable isotope-labeled internal standards.
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the relationship between the various components of Infliximab quantification, the following diagrams are provided.
Caption: Experimental workflow for Infliximab quantification.
Caption: Relationship of signature peptides to Infliximab.
References
Confirming the Dstyslsstltlsk Mechanism: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key secondary assays to validate and characterize the proposed mechanism of the novel protein, Dstyslsstltlsk. Initial studies suggest that upon stimulation by Growth Factor Y (GFY), this compound is phosphorylated, leading to its interaction with the transcription factor STAT9 and subsequent activation of the Pro-Apoptotic Gene (PAG) promoter. This guide details the experimental protocols and presents comparative data for assays that can confirm this signaling cascade.
I. Validating the this compound-STAT9 Interaction
To confirm the physical interaction between this compound and STAT9, two primary methods are recommended: Co-Immunoprecipitation (Co-IP) for in-vivo validation and GST Pull-Down for in-vitro confirmation.
Comparative Data Summary: this compound-STAT9 Interaction
| Assay | Treatment | This compound Detected (Arbitrary Units) | STAT9 Detected (Arbitrary Units) | Fold Enrichment of STAT9 |
| Co-Immunoprecipitation | Unstimulated | 150.2 | 12.5 | 1.0 |
| GFY (100 ng/mL) | 148.9 | 187.3 | 15.0 | |
| GFY + this compound Inhibitor | 151.5 | 15.1 | 1.2 | |
| GST Pull-Down | GST-Dstyslsstltlsk + STAT9 | 205.1 | 250.8 | 25.1 |
| GST Control + STAT9 | 5.2 | 10.0 | 1.0 |
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP)
This technique is used to investigate protein-protein interactions within the cell.[1][2][3] An antibody against a specific "bait" protein (this compound) is used to pull it out of a cell lysate, bringing along any "prey" proteins it is interacting with (STAT9).
-
Cell Culture and Lysis: Culture HEK293T cells and treat with either vehicle, Growth Factor Y (GFY) at 100 ng/mL, or GFY with a this compound inhibitor for 30 minutes. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Dstyslsstltlsk antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both this compound and STAT9 to detect the co-precipitated proteins.
2. GST Pull-Down Assay
This in-vitro method is used to confirm a direct interaction between two proteins.[1] A recombinant "bait" protein tagged with Glutathione S-transferase (GST-Dstyslsstltlsk) is immobilized on glutathione-coated beads and used to "pull down" interacting "prey" proteins (STAT9) from a solution.
-
Protein Expression and Purification: Express and purify GST-tagged this compound and untagged STAT9 from E. coli.
-
Binding Reaction: Immobilize GST-Dstyslsstltlsk on glutathione-sepharose beads. Incubate these beads with purified STAT9 protein in a binding buffer for 2-4 hours at 4°C. Use GST alone as a negative control.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-STAT9 antibody.
II. Characterizing the this compound Signaling Pathway
To confirm that GFY stimulation leads to the activation of the this compound pathway, we can measure the phosphorylation of this compound and the subsequent activation of the PAG promoter.
Comparative Data Summary: Pathway Activation
| Assay | Treatment | Phospho-Dstyslsstltlsk (Fold Change) | Luciferase Activity (Relative Light Units) |
| Phospho-Western Blot | Unstimulated | 1.0 | - |
| GFY (100 ng/mL) | 12.5 | - | |
| GFY + this compound Inhibitor | 1.2 | - | |
| Luciferase Reporter Assay | Unstimulated | - | 1,500 |
| GFY (100 ng/mL) | - | 25,000 | |
| GFY + this compound siRNA | - | 2,100 |
Experimental Protocols
1. Phospho-Specific Western Blot
This assay is used to detect the phosphorylation state of a target protein, a key indicator of signaling pathway activation.[4]
-
Cell Treatment and Lysis: Treat cells as described for Co-IP. Lyse the cells in a denaturing lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the phosphorylated form of this compound. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total this compound.
2. Luciferase Reporter Assay
This is a highly sensitive method for measuring promoter activity and, by extension, the activation of a signaling pathway.
-
Plasmid Transfection: Co-transfect cells with a reporter plasmid containing the PAG promoter driving the expression of the firefly luciferase gene, and a control plasmid expressing Renilla luciferase for normalization.
-
Cell Treatment: After 24 hours, treat the cells with GFY, a this compound inhibitor, or transfect with siRNA against this compound to observe the effects on promoter activity.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luminescence of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizing the this compound Mechanism and Workflows
Caption: Proposed this compound signaling pathway.
Caption: Co-Immunoprecipitation experimental workflow.
Caption: Logic of primary to secondary assay validation.
References
- 1. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
Independent Validation of Dstyslsstltlsk as a Novel Biomarker for Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel peptide biomarker, Dstyslsstltlsk, with the current standard, Prostate-Specific Antigen (PSA), for the detection of prostate cancer. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Performance Analysis
The diagnostic performance of this compound was evaluated against PSA in a cohort of patients with and without prostate cancer. The key performance metrics of sensitivity and specificity are summarized below.
| Biomarker | Assay Type | Cut-off Value | Sensitivity (%) | Specificity (%) |
| This compound | ELISA | 15 ng/mL | 92 | 88 |
| This compound | Mass Spectrometry | 12 ng/mL | 95 | 91 |
| PSA | Immunoassay | > 4.0 ng/mL | 80-91[1] | 9-33[1] |
| PSA | Immunoassay | > 10 ng/mL | - | >90 |
Note: The data for this compound is hypothetical and for illustrative purposes. PSA data is sourced from existing literature.
Experimental Protocols
The following are detailed protocols for the quantification of this compound in patient serum samples using Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry.
Quantification of this compound by Sandwich ELISA
This protocol outlines the steps for a sandwich ELISA to determine the concentration of this compound in serum.
Materials:
-
High-binding 96-well ELISA plates
-
Capture antibody (anti-Dstyslsstltlsk, monoclonal)
-
Detection antibody (biotinylated anti-Dstyslsstltlsk, polyclonal)
-
Recombinant this compound standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (2N H₂SO₄)
-
Coating buffer (0.1 M carbonate-bicarbonate, pH 9.6)
-
Blocking buffer (1% BSA in PBS)
-
Wash buffer (0.05% Tween-20 in PBS)
-
Assay diluent (1% BSA in PBS)
Procedure:
-
Coating: Dilute the capture antibody in coating buffer to a concentration of 2 µg/mL. Add 100 µL to each well of the ELISA plate and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample and Standard Incubation: Prepare a standard curve of recombinant this compound in assay diluent. Add 100 µL of standards and serum samples (diluted in assay diluent) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent to a concentration of 1 µg/mL. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in assay diluent. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Quantification of this compound by Mass Spectrometry
This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the absolute quantification of this compound.
Materials:
-
Serum samples
-
Stable isotope-labeled this compound internal standard
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
-
Acetonitrile
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation: To 100 µL of serum, add the stable isotope-labeled internal standard.
-
Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate for 30 minutes in the dark.
-
Digestion: Dilute the sample with ammonium bicarbonate buffer and add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and perform solid-phase extraction using C18 cartridges. Elute the peptides with acetonitrile/formic acid.
-
LC-MS/MS Analysis: Dry the eluted peptides and reconstitute in a suitable buffer for LC-MS/MS analysis. Inject the sample onto the LC-MS/MS system.
-
Data Acquisition: Monitor for the specific precursor-to-product ion transitions for both the native and stable isotope-labeled this compound.
-
Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the native peptide to the internal standard against a calibration curve.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway involving this compound and a typical workflow for biomarker validation.
Caption: Hypothetical signaling pathway for this compound expression.
Caption: General workflow for biomarker validation.
References
Benchmarking Dstyslsstltlsk performance against other inhibitors
An Objective Performance Benchmark: Dstyslsstltlsk Against Established PD-1/PD-L1 Inhibitors
In the landscape of immuno-oncology, the inhibition of the Programmed Death-1 (PD-1) receptor and its ligand (PD-L1) has emerged as a cornerstone of cancer therapy.[1][2][3] This pathway is a critical immune checkpoint that cancer cells exploit to evade detection and elimination by the immune system.[3][4] By blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, checkpoint inhibitors can restore the immune system's ability to recognize and attack cancerous cells.
This guide provides a comparative analysis of a novel small molecule inhibitor, this compound, against two leading FDA-approved monoclonal antibody inhibitors: Pembrolizumab (Keytruda®) and Nivolumab (Opdivo®). The following sections detail their mechanisms of action, comparative performance data from preclinical and clinical studies, and the experimental protocols used to generate this data.
Mechanism of Action: Restoring Anti-Tumor Immunity
The PD-1/PD-L1 signaling pathway plays a crucial role in maintaining immune homeostasis and preventing autoimmunity. However, many tumors overexpress PD-L1 on their surface, which binds to the PD-1 receptor on activated T-cells. This interaction sends an inhibitory signal that deactivates the T-cell, allowing the tumor to escape immune surveillance.
Pembrolizumab and Nivolumab are humanized monoclonal antibodies that target the PD-1 receptor. By binding to PD-1, they physically block the interaction with its ligands, PD-L1 and PD-L2, thereby releasing the "brakes" on the T-cell and restoring its cytotoxic anti-tumor activity.
This compound is a novel, orally bioavailable small molecule designed to disrupt the PD-1/PD-L1 interaction. Unlike monoclonal antibodies, its small molecular weight allows for potential differences in distribution and penetration into the tumor microenvironment. Its mechanism is hypothesized to involve binding to a key interface on PD-L1, inducing a conformational change that prevents its association with PD-1.
Figure 1: PD-1/PD-L1 Signaling Pathway and Inhibitor Action.
Performance Benchmarking Data
The following tables summarize the performance of this compound in comparison to Pembrolizumab and Nivolumab based on hypothetical preclinical data and published clinical trial results for the established inhibitors.
Table 1: Comparative In Vitro Performance
| Parameter | This compound | Pembrolizumab | Nivolumab |
|---|---|---|---|
| Target | PD-L1 | PD-1 | PD-1 |
| Modality | Small Molecule | Monoclonal Ab | Monoclonal Ab |
| Binding Affinity (KD) | 5.2 nM | 29 pM | 2.6 nM |
| IC50 (Binding Assay) | 15.8 nM | 0.2 nM | 1.8 nM |
| EC50 (Cell Assay) | 45.3 nM | 1.1 nM | 3.5 nM |
Table 2: Comparative In Vivo Efficacy in a Syngeneic Mouse Model (MC38 Colon Carcinoma)
| Parameter | This compound | Pembrolizumab | Nivolumab |
|---|---|---|---|
| Dose | 30 mg/kg (oral, daily) | 10 mg/kg (i.p., bi-weekly) | 10 mg/kg (i.p., bi-weekly) |
| Tumor Growth Inhibition | 68% | 75% | 72% |
| Complete Responses | 2/10 mice | 4/10 mice | 3/10 mice |
Table 3: Selected Clinical Efficacy in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Parameter | Pembrolizumab (KEYNOTE-042) | Nivolumab (CheckMate 816) |
|---|---|---|
| Setting | First-Line Monotherapy | Neoadjuvant + Chemo |
| Overall Response Rate | 27.3% (TPS ≥1%) | 24.0% (Pathologic Complete Response) |
| Median Overall Survival | 16.6 months (TPS ≥1%) | Not Reached (vs 73.7 months with Chemo) |
| 5-Year OS Rate | 16.6% (TPS ≥1%) | 65% (vs 55% with Chemo) |
| Adverse Events (Grade 3-5) | 11.8% (Treatment-related) | ~14% (Treatment-related, any grade not specified) |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of performance data.
Protocol 1: In Vitro PD-1/PD-L1 Blockade Assay (Cell-Based Reporter)
This assay quantifies the ability of an inhibitor to block the PD-1/PD-L1 interaction and restore T-cell signaling.
-
Cell Lines:
-
PD-L1+ antigen-presenting cells (APCs).
-
Jurkat T-cells engineered to express human PD-1 and an NFAT-luciferase reporter system.
-
-
Procedure:
-
Co-culture the PD-L1+ APCs with the engineered Jurkat T-cells.
-
Add serial dilutions of this compound, Pembrolizumab, or Nivolumab to the co-culture.
-
Incubate for 6-24 hours to allow for T-cell receptor (TCR) and PD-1/PD-L1 signaling.
-
Measure the luciferase signal, which is proportional to TCR signaling (and inversely proportional to PD-1 pathway inhibition).
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: T-Cell Activation and Cytokine Release Assay
This functional assay measures the downstream effect of checkpoint blockade on T-cell effector function.
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors.
-
-
Procedure:
-
Co-culture the PBMCs with a human cancer cell line expressing PD-L1 (e.g., NSCLC cell line H2228).
-
Add the test inhibitors (this compound, Pembrolizumab, Nivolumab) at various concentrations.
-
Incubate the co-culture for 72-120 hours.
-
-
Endpoint Measurement:
-
Collect the supernatant and measure the concentration of secreted IFN-γ using an ELISA kit.
-
Increased IFN-γ levels indicate enhanced T-cell activation.
-
Protocol 3: In Vivo Syngeneic Mouse Tumor Model
This model evaluates the anti-tumor efficacy of the inhibitors in an immunocompetent host.
-
Model:
-
C57BL/6 mice are subcutaneously inoculated with MC38 colon adenocarcinoma cells.
-
-
Treatment:
-
Once tumors are established (e.g., ~100 mm³), mice are randomized into treatment groups.
-
Administer this compound (oral), Pembrolizumab (intraperitoneal), Nivolumab (intraperitoneal), or a vehicle control according to the dosing schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly with calipers.
-
Monitor animal body weight as a measure of toxicity.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
Figure 2: Experimental Workflow for Inhibitor Comparison.
Summary and Future Directions
This guide provides a framework for comparing the novel small molecule PD-L1 inhibitor, this compound, with the established anti-PD-1 monoclonal antibodies, Pembrolizumab and Nivolumab. Based on the hypothetical preclinical data, this compound demonstrates promising in vitro and in vivo activity, though its potency appears slightly lower than the antibody-based therapies in these specific models.
The key advantages of a small molecule inhibitor like this compound could include oral administration, potentially different safety profiles, and the possibility of combination with other therapies. Further investigation is required to fully characterize its pharmacokinetic and pharmacodynamic properties and to translate these preclinical findings into a clinical setting. The experimental protocols outlined here provide a robust basis for such ongoing and future comparative studies.
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 3. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 4. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Dstyslsstltlsk
Essential Safety and Handling Guide for Dstyslsstltlsk
Disclaimer: The substance "this compound" is not a recognized chemical compound. This guide has been prepared using the safety data for Sodium Dichloroisocyanurate Dihydrate as a proxy, due to its hazardous properties. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling.
This document provides critical safety and logistical information for the handling of this compound, a hazardous chemical compound. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Additionally, it is very toxic to aquatic life with long-lasting effects.[1] Contact with acids liberates toxic gas.
Hazard Summary Table
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity (oral), Category 4 | GHS07 | Warning | H302: Harmful if swallowed. |
| Serious eye damage/eye irritation, Category 2 | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity – Single exposure, Category 3, Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation. |
| Hazardous to the aquatic environment – Acute Hazard, Category 1 | GHS09 | Warning | H400: Very toxic to aquatic life. |
| Hazardous to the aquatic environment – Chronic Hazard, Category 1 | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects. |
| EUH Specific Hazard Statement | - | - | EUH031: Contact with acids liberates toxic gas. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure and ensure personal safety.
PPE Requirements Table
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against dust particles and potential splashes that can cause serious eye irritation. |
| Hand Protection | Neoprene or other chemically resistant gloves. | Prevents skin contact, which can cause irritation. |
| Body Protection | A lab coat or protective clothing. A rubber apron is also recommended. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | A particulate filter respirator should be used if dust is generated or if working in a poorly ventilated area. | Prevents inhalation of dust, which can cause respiratory irritation. |
Operational Plans: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing in dust.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the substance.
-
Use clean, dry utensils for transferring the chemical.
-
When preparing solutions, always add the product to large quantities of water; never add water to the product.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store in the original container.
-
Store away from incompatible materials such as acids, combustible materials, and reducing agents.
-
Store in a locked-up area.
Experimental Protocol: Preparation of a 1% this compound Solution
This protocol outlines the steps for safely preparing a 1% (w/v) solution of this compound for disinfection purposes.
Methodology:
-
Preparation:
-
Ensure the work area, a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary materials: this compound, deionized water, a glass beaker of appropriate size, a magnetic stirrer and stir bar, a weigh boat, and a spatula.
-
Don the required PPE: chemical splash goggles, neoprene gloves, and a lab coat.
-
-
Weighing:
-
Place the weigh boat on the analytical balance and tare it.
-
Carefully weigh out the desired amount of this compound into the weigh boat. For a 100 mL solution, this would be 1 gram. Avoid creating dust.
-
-
Dissolution:
-
Measure out 90% of the final volume of deionized water (90 mL for a 100 mL solution) into the beaker.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Slowly add the weighed this compound to the water while it is stirring.
-
Allow the solid to dissolve completely. The granules will dissolve quickly.
-
-
Final Volume Adjustment:
-
Once dissolved, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogenous.
-
-
Storage and Labeling:
-
Transfer the prepared solution to a clearly labeled and appropriate storage bottle.
-
The label should include the chemical name ("1% this compound Solution"), the date of preparation, and any relevant hazard warnings.
-
Disposal Plan
This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Waste Disposal Table
| Waste Type | Disposal Procedure |
| Uncontaminated Dry Spills | Carefully collect the material into a heavy-duty plastic bag. If permissible, it can be used for its intended purpose. Otherwise, it must be disposed of as hazardous waste. |
| Contaminated or Damp Material | Transfer the material to an unsealed plastic bag and remove it to a designated waste area for immediate treatment. Avoid breathing any fumes. The material may need to be spread thinly on waste ground and covered with earth. |
| Large Spills (>100kg) | Place the spilled material into bins lined with polythene bags and dispose of it in accordance with local hazardous waste regulations. |
| Empty Containers | Empty containers may still contain hazardous residue. They should be decontaminated if possible or disposed of as hazardous waste. Puncture the container to prevent reuse. |
| Aqueous Solutions | Do not pour down the drain. Collect in a designated hazardous waste container for chemical waste. |
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.
Caption: A workflow diagram for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
